BIBF0775
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSLTZPBLZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BIBF0775
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBF0775 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By specifically targeting the ATP-binding site of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby abrogating the transcription of TGF-β responsive genes. This targeted mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in various pathological processes, including fibrosis and cancer, and a potential therapeutic agent in these contexts. This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, supported by quantitative data and detailed experimental methodologies.
Introduction to TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer, autoimmune disorders, and fibrotic conditions.[1] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI or ALK5).[2][3][4] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2][3][4] The phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2][3][4]
Core Mechanism of Action of this compound
This compound is a synthetic, indolinone-based small molecule that acts as a competitive inhibitor of the ALK5 kinase.[5] X-ray crystallography studies have shown that this compound binds to the ATP-binding pocket within the kinase domain of TGFβRI.[5] This direct interaction prevents the binding of ATP, which is essential for the kinase activity of ALK5. Consequently, the autophosphorylation of the receptor and the subsequent phosphorylation of its downstream targets, SMAD2 and SMAD3, are inhibited.
Visualization of the TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the point of intervention by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| TGFβRI (ALK5) | 34 |
| VEGFR2 | 1447 |
| PDGFRα | 890 |
| Data sourced from publicly available datasheets citing Roth G.J., et al. (2010). |
Table 2: Cellular Activity of this compound
| Cellular Endpoint | Cell Line | EC₅₀ (nM) |
| Inhibition of SMAD2/3 Phosphorylation | HaCaT | 105 |
| Data sourced from publicly available datasheets citing Roth G.J., et al. (2010). |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard assays described in the literature.
TGFβRI (ALK5) Kinase Assay
This biochemical assay quantifies the ability of this compound to inhibit the kinase activity of recombinant human TGFβRI.
Materials:
-
Recombinant human TGFβRI (ALK5) kinase domain
-
Biotinylated peptide substrate (e.g., a generic kinase substrate or a SMAD-derived peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the recombinant TGFβRI kinase and the biotinylated peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add an enhancement solution and measure the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable curve-fitting software.
Cellular SMAD2/3 Phosphorylation Assay
This cell-based assay measures the effect of this compound on TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a relevant cell line (e.g., HaCaT keratinocytes).
Materials:
-
HaCaT cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Detection reagents (e.g., ECL for Western blotting or fluorescent substrate for in-cell western)
-
Plate reader or imaging system
Procedure (based on an in-cell western assay):
-
Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a constant concentration of TGF-β1 for a defined period (e.g., 30-60 minutes).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Incubate the cells with the primary antibody against phospho-SMAD2/3.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Acquire fluorescent images and quantify the intensity of the phospho-SMAD2/3 signal.
-
Normalize the signal to cell number (e.g., by co-staining with a nuclear dye).
-
Calculate the percent inhibition of SMAD2/3 phosphorylation for each concentration of this compound and determine the EC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines the workflow for the cellular SMAD2/3 phosphorylation assay.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the TGF-β type I receptor, ALK5. Its mechanism of action involves the direct inhibition of the ALK5 kinase activity, leading to the suppression of the canonical SMAD signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development who are interested in utilizing this compound as a tool to investigate TGF-β biology or as a lead compound for the development of novel therapeutics. The high selectivity and cellular potency of this compound make it a valuable asset for elucidating the complex roles of TGF-β in health and disease.
References
An In-depth Technical Guide to the Molecular Target of BIBF0775
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular target of BIBF0775, a potent and selective inhibitor. It includes a summary of its inhibitory activity, a detailed description of the relevant signaling pathway, and the experimental protocols used for its characterization.
Primary Molecular Target
The primary molecular target of this compound is the Transforming Growth Factor-β Receptor Type 1 (TGF-βRI) , also known as Activin Receptor-Like Kinase 5 (ALK5) .[1][2] this compound is an indolinone-based small molecule that exhibits potent and selective inhibition of ALK5 kinase activity.[2]
Quantitative Inhibitory Profile
The inhibitory activity of this compound against its primary target and its cellular effects have been quantified through various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TGF-βRI (ALK5) | 34 |
| VEGFR2 | 1,447 |
| PDGFRα | 890 |
Data sourced from Cayman Chemical, citing Roth et al., 2010.[1]
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Line | EC50 (nM) |
| Inhibition of SMAD2/3 Phosphorylation | HaCaT | 105 |
Data sourced from Cayman Chemical, citing Roth et al., 2010.[1]
Signaling Pathway
This compound targets ALK5, a key component of the TGF-β signaling pathway. This pathway plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3][4] Dysregulation of the TGF-β pathway is implicated in various diseases, including cancer and fibrosis.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and activates the TGF-β type I receptor (ALK5) through phosphorylation of its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.
Figure 1. TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound. These protocols are based on standard assays in the field and are consistent with the methods described in the primary literature.
ALK5 Kinase Assay
This assay quantifies the in vitro inhibitory effect of this compound on the enzymatic activity of ALK5.
Materials:
-
Recombinant human ALK5 (TGF-βRI) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound stock solution in DMSO
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations.
-
In an assay plate, add the diluted this compound or DMSO (vehicle control).
-
Add the ALK5 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash the membrane to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. General workflow for the in vitro ALK5 kinase assay.
Cellular SMAD2/3 Phosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Materials:
-
HaCaT cells (human keratinocyte cell line) or other TGF-β responsive cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TGF-β1 ligand
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or ELISA reagents
-
Microplate reader or imaging system
Procedure:
-
Seed HaCaT cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a few hours to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated SMAD2/3 and total SMAD2/3 in the lysates using Western blotting or a specific ELISA kit.
-
Normalize the phosphorylated SMAD2/3 signal to the total SMAD2/3 signal for each sample.
-
Calculate the percentage of inhibition of SMAD2/3 phosphorylation for each this compound concentration relative to the TGF-β1-stimulated control and determine the EC50 value.
Figure 3. Workflow for the cellular SMAD2/3 phosphorylation assay.
References
An In-depth Technical Guide to the Pathway Inhibition of Nintedanib (BIBF 1120)
Disclaimer: The initial request specified "BIBF0775." Publicly available scientific literature does not contain information on a compound with this identifier. Based on the similarity of the name and the relevance of the requested information to its mechanism of action, this guide focuses on Nintedanib , also known as BIBF 1120 , a well-documented tyrosine kinase inhibitor.
Introduction
Nintedanib (marketed as Ofev and Vargatef) is a potent, orally available small-molecule tyrosine kinase inhibitor.[1][2] It was initially developed as an anti-cancer agent due to its anti-angiogenic properties.[2] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other progressive fibrosing interstitial lung diseases.[3][4] Its therapeutic effects are derived from the simultaneous inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in key pathological processes such as fibrosis and angiogenesis.[5][6]
Core Mechanism of Action
Nintedanib functions as a competitive inhibitor, targeting the ATP-binding pocket of several key kinases.[5][7] This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, migration, and survival.[5][6] The primary targets of Nintedanib are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key mediators of angiogenesis, the formation of new blood vessels.[1][8]
-
Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, differentiation, and tissue repair. Aberrant signaling is implicated in fibrosis.[1][8]
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a significant role in the proliferation and migration of fibroblasts, which are central to the development of fibrotic tissue.[1][9]
By inhibiting these three receptor families, Nintedanib effectively acts as a "triple angiokinase inhibitor".[1] It also demonstrates inhibitory activity against other kinases such as Flt-3 and members of the Src family (Src, Lck, and Lyn).[1][6]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of Nintedanib against its primary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Kinase Target | IC50 (nM) |
| VEGFR Family | |
| VEGFR1 | 34[2][10] |
| VEGFR2 | 13[2][10] |
| VEGFR3 | 13[2][10] |
| FGFR Family | |
| FGFR1 | 69[2][10] |
| FGFR2 | 37[2][10] |
| FGFR3 | 108[2][10] |
| PDGFR Family | |
| PDGFRα | 59[2][10] |
| PDGFRβ | 65[2][10] |
Table 1: In Vitro IC50 values for Nintedanib against key receptor tyrosine kinases.
Signaling Pathway Inhibition
Nintedanib's therapeutic efficacy stems from its ability to disrupt multiple signaling pathways simultaneously. The following diagrams illustrate the points of inhibition within the VEGFR, FGFR, and PDGFR signaling cascades.
Caption: Nintedanib inhibition of the VEGFR signaling pathway.
Caption: Nintedanib inhibition of the FGFR signaling pathway.
Caption: Nintedanib inhibition of the PDGFR signaling pathway.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the inhibitory activity of Nintedanib. These are generalized methodologies based on standard practices in the field.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method measures the amount of ADP produced, which is directly proportional to kinase activity.[11]
Objective: To determine the IC50 value of Nintedanib for a specific kinase (e.g., VEGFR2, FGFR1, PDGFRβ).
Materials:
-
Purified recombinant kinase enzyme.
-
Specific peptide substrate for the kinase.
-
Adenosine 5'-triphosphate (ATP).
-
Nintedanib (test compound).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).
-
ADP detection kit (e.g., ADP-Glo™).
-
Microplate reader (luminescence or fluorescence).
-
Multi-well assay plates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare a serial dilution of Nintedanib in DMSO. A typical concentration range would span from 1 nM to 10 µM.
-
Assay Setup: To the wells of a microplate, add the kinase assay buffer.
-
Compound Dispensing: Add a small volume (e.g., 1 µL) of the diluted Nintedanib or DMSO (vehicle control) to the appropriate wells.
-
Kinase Addition: Add the purified kinase enzyme solution to each well.
-
Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at its Michaelis constant (Km) for the specific kinase.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes. This time should be optimized to keep the reaction within the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the chosen ADP detection kit.[12] This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent or fluorescent signal.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of Nintedanib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a receptor within intact cells, providing a more physiologically relevant assessment of drug activity.[13][14]
Objective: To determine the inhibitory effect of Nintedanib on ligand-stimulated autophosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human endothelial cells (e.g., HUVECs) endogenously expressing VEGFR-2.
-
Cell culture medium (serum-free for the assay).
-
Nintedanib.
-
Ligand (e.g., VEGF-A).
-
Cell lysis buffer.
-
ELISA-based assay kit for detecting phosphorylated VEGFR-2.
-
Multi-well cell culture plates.
Procedure:
-
Cell Culture: Plate endothelial cells in multi-well plates and grow to near confluency.
-
Serum Starvation: Before the assay, starve the cells by replacing the growth medium with serum-free medium for several hours to reduce basal receptor activation.
-
Compound Incubation: Treat the cells with various concentrations of Nintedanib (or vehicle control) for a defined period (e.g., 90 minutes) to allow for cell penetration and target binding.[13]
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., VEGF-A) for a short period (e.g., 3-5 minutes) to induce receptor autophosphorylation.[13]
-
Cell Lysis: Immediately stop the stimulation by washing the cells with cold PBS and then lyse the cells using a lysis buffer to release cellular proteins.
-
Phosphorylation Quantification: Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using an ELISA-based method.[13] This typically involves capturing the total VEGFR-2 protein and then detecting the phosphorylated form with a specific antibody.
-
Data Analysis: Normalize the phosphorylated receptor signal to the total amount of receptor or total protein. Plot the percentage of inhibition of phosphorylation against the Nintedanib concentration to determine the cellular IC50.
Caption: Workflow for a cellular receptor autophosphorylation assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 4. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Reducing lung function decline in patients with idiopathic pulmonary fibrosis: potential of nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
A Technical Guide to the Discovery and Synthesis of Nintedanib (BIBF 1120) and an Overview of BIBF0775
An important note on the compound of interest: Initial searches for "BIBF0775" identified a specific transforming growth factor-β receptor I (TGFβRI) inhibitor. However, the more extensively researched and clinically approved compound within the "BIBF" series from Boehringer Ingelheim is BIBF 1120, commercially known as Nintedanib. This guide will provide a comprehensive overview of the discovery, synthesis, and mechanism of action of Nintedanib. A summary of the available information on this compound will follow.
Nintedanib (BIBF 1120): A Multi-Targeted Tyrosine Kinase Inhibitor
Nintedanib is a potent, orally available small-molecule tyrosine kinase inhibitor.[1][2] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and chronic fibrosing interstitial lung diseases (ILDs) with a progressive phenotype.[3][4] Initially developed as an anti-cancer agent, its mechanism of action also proved effective in slowing the progression of fibrotic lung diseases.[1][3]
Discovery and Development
Nintedanib was identified through a lead optimization program aimed at discovering potent inhibitors of angiogenesis, a key process in tumor growth.[1][2] The development focused on creating a "triple angiokinase inhibitor" that could simultaneously block three major signaling pathways involved in the formation of new blood vessels.[1][2] This led to the identification of an indolinone derivative that potently inhibits vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[2][5]
Chemical Synthesis
The chemical synthesis of Nintedanib (BIBF 1120) is a multi-step process that has been described in the scientific literature. A common synthetic route starts from commercially available materials and involves the construction of the core indolinone scaffold followed by the addition of the side chains.
A generalized synthetic workflow is as follows:
Caption: A simplified workflow for the chemical synthesis of Nintedanib.
Mechanism of Action
Nintedanib functions as a competitive inhibitor at the ATP-binding site of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][6] Its primary targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)
-
Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3)
-
Platelet-Derived Growth Factor Receptors (PDGFR α and β) [7]
By blocking these receptors, Nintedanib inhibits the downstream signaling cascades that promote fibroblast proliferation, migration, and transformation into myofibroblasts, which are key events in the pathogenesis of fibrosis.[6][8] The inhibition of these pathways also underlies its anti-angiogenic effects in cancer.[2] Additionally, Nintedanib has been shown to inhibit nRTKs such as Lck, Lyn, and Src.[3][7]
Caption: Nintedanib's mechanism of action via inhibition of key tyrosine kinases.
Quantitative Data
The potency of Nintedanib against its target kinases has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
Data sourced from MedChemExpress and APExBIO.[5][9]
Clinical trials have demonstrated the efficacy of Nintedanib in slowing the decline of lung function in patients with IPF.
| Clinical Trial | Primary Endpoint | Result |
| TOMORROW (Phase II) | Annual rate of FVC decline | Significant reduction in FVC decline at 150 mg twice daily dose.[10] |
| INPULSIS-1 & INPULSIS-2 (Phase III) | Annual rate of FVC decline | Nintedanib significantly reduced the annual rate of FVC decline compared to placebo.[10] |
FVC: Forced Vital Capacity
Key Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against a specific kinase is a biochemical assay.
Caption: A generalized workflow for a kinase inhibition assay.
Protocol Details:
-
Reagent Preparation: Recombinant human VEGFR, FGFR, or PDGFR is used. A specific peptide substrate for the kinase is selected. ATP is prepared at a concentration near its Km for the kinase. Nintedanib is serially diluted in DMSO.
-
Incubation: The kinase and various concentrations of Nintedanib are pre-incubated in a microtiter plate to allow for compound binding.
-
Reaction Initiation: The reaction is started by adding the substrate and ATP mixture.
-
Reaction Conditions: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the Nintedanib concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve.
Cell-Based Proliferation Assay
To assess the effect of Nintedanib on cell proliferation, a common method is the BrdU (Bromodeoxyuridine) incorporation assay.
-
Cell Culture: Human lung fibroblasts are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of Nintedanib and a growth factor to stimulate proliferation (e.g., PDGF).
-
BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Detection: After an incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase). A substrate is then added that produces a colorimetric or chemiluminescent signal.
-
Quantification: The signal intensity, which is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation, is measured using a plate reader.
This compound: A TGFβRI Inhibitor
Information on this compound is significantly more limited than for Nintedanib, suggesting it may be a preclinical lead compound that was not advanced to later stages of development.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI) through a high-throughput screening of a library of indolinone compounds.[11] TGFβ is a key cytokine involved in fibrosis, and its signaling pathway is a target for anti-fibrotic therapies.[11] By inhibiting TGFβRI, this compound would block the downstream signaling that leads to the production of extracellular matrix proteins, a hallmark of fibrosis.[11]
Caption: The proposed mechanism of action for this compound as a TGFβRI inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nintedanib: from discovery to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 5. apexbt.com [apexbt.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Nintedanib - Wikipedia [en.wikipedia.org]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
Elucidating the Role of BIBF 1120 (Nintedanib) in Triple Angiokinase Inhibition Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF 1120, known commercially as Nintedanib and Vargatef, is a potent, orally available, small-molecule tyrosine kinase inhibitor.[1][2] It functions as a triple angiokinase inhibitor, simultaneously targeting three key receptor families implicated in tumor angiogenesis and fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][4] This multi-targeted approach allows BIBF 1120 to effectively disrupt the complex signaling networks that drive cellular proliferation, migration, and new blood vessel formation, making it a significant agent in oncology and for the treatment of idiopathic pulmonary fibrosis.[1][5] This technical guide provides a comprehensive overview of the signaling pathways modulated by BIBF 1120, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action and Signaling Pathway Involvement
BIBF 1120 exerts its therapeutic effects by competitively binding to the ATP-binding pocket within the intracellular kinase domains of VEGFR, FGFR, and PDGFR.[6][7] This binding event inhibits the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades.[6] The primary signaling pathways attenuated by BIBF 1120 include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[8][9]
By blocking these pathways in endothelial cells, pericytes, and smooth muscle cells, BIBF 1120 effectively inhibits cell proliferation and induces apoptosis.[8][10] The simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways provides a comprehensive blockade of angiogenesis, a process crucial for tumor growth and metastasis.[3][9]
Below is a diagram illustrating the signaling pathways targeted by BIBF 1120.
Figure 1: Signaling pathways inhibited by BIBF 1120 (Nintedanib).
Quantitative Data
The inhibitory activity of BIBF 1120 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against the target kinases. The half-maximal effective concentration (EC50) values from cell-based assays further confirm its biological efficacy.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 34 | [11][12] |
| VEGFR2 | 13 | [11][12] |
| VEGFR3 | 13 | [11][12] |
| FGFR1 | 69 | [11][12] |
| FGFR2 | 37 | [11][12] |
| FGFR3 | 108 | [11][12] |
| PDGFRα | 59 | [11][12] |
| PDGFRβ | 65 | [11][12] |
| Cell-Based Assay | Cell Type | Stimulant | EC50 (nM) | Reference |
| Cell Proliferation | HUVEC | VEGF | <10 | [9] |
| Cell Proliferation | HUVEC | bFGF | 290 | [9] |
| Cell Proliferation | Bovine Retinal Pericytes | PDGF-BB | 79 | [9][13] |
| Cell Proliferation | HUASMC | PDGF-BB | 69 | [13] |
Detailed Experimental Protocols
Reproducibility of scientific findings relies on detailed and accurate reporting of experimental methods. Below are protocols for key experiments used to characterize the activity of BIBF 1120.
1. Kinase Inhibition Assay (Example for VEGFR2)
This assay determines the in vitro inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant human VEGFR2 kinase domain (GST-tagged)
-
BIBF 1120 (serial dilutions)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mg/mL BSA)
-
Microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Protocol:
-
Prepare serial dilutions of BIBF 1120 in 25% DMSO.
-
Add 10 µL of each BIBF 1120 dilution to the wells of a microtiter plate.
-
Add 10 µL of diluted VEGFR2 kinase (e.g., 0.8 µg/mL) to each well.
-
Pre-incubate the plate for 1 hour at room temperature with gentle shaking.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[13]
-
Figure 2: Workflow for a typical kinase inhibition assay.
2. Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of cultured cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Cell culture medium (e.g., EGM-2)
-
Growth factors (e.g., VEGF, bFGF)
-
BIBF 1120 (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Protocol:
-
Seed HUVECs into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Add serial dilutions of BIBF 1120 to the wells.
-
Two hours after adding BIBF 1120, stimulate the cells with the appropriate growth factor (e.g., VEGF).[13]
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the cell viability against the concentration of BIBF 1120.
-
3. Western Blot Analysis for MAPK and Akt Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, indicating the activation state of a signaling pathway.
-
Materials:
-
Cultured cells (e.g., HUVEC)
-
BIBF 1120
-
Growth factor (e.g., VEGF)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (total MAPK, phospho-MAPK, total Akt, phospho-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture cells and treat them with BIBF 1120 for a specified time before stimulating with a growth factor.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of MAPK and Akt.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of BIBF 1120 on protein phosphorylation.[13]
-
BIBF 1120 (Nintedanib) is a potent triple angiokinase inhibitor that effectively targets the VEGFR, FGFR, and PDGFR signaling pathways. By inhibiting these key drivers of angiogenesis and cell proliferation, BIBF 1120 has demonstrated significant therapeutic potential in the treatment of various cancers and idiopathic pulmonary fibrosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the nuanced effects of BIBF 1120 on these and other signaling pathways will continue to refine our understanding of its mechanism of action and expand its clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nintedanib: A Review of Its Use as Second-Line Treatment in Adults with Advanced Non-Small Cell Lung Cancer of Adenocarcinoma Histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting angiogenesis from multiple pathways simultaneously: BIBF 1120, an investigational novel triple angiokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Common molecular pathways targeted by nintedanib in cancer and IPF: A bioinformatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New antiangiogenics in non-small cell lung cancer treatment: Vargatef™ (BIBF 1120) and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
The Role of BIBF0775 in Transforming Growth Factor-Beta (TGF-β) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in the progression of fibrotic diseases and cancer.[2][3] Consequently, the TGF-β signaling cascade presents a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of BIBF0775, a potent small molecule inhibitor, and its application in the investigation of TGF-β signaling.
This compound, also known as Nintedanib, is a multi-tyrosine kinase inhibitor that has demonstrated significant anti-fibrotic and anti-angiogenic properties.[4][5] While initially developed as an inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), emerging evidence has highlighted its profound impact on the TGF-β signaling pathway.[2][5][6] This document will explore the mechanism of action of this compound in the context of TGF-β signaling, present key quantitative data, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows.
Mechanism of Action of this compound in TGF-β Signaling
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[7][8] This activation of TβRI triggers the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3.[7] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses.[7]
This compound exerts its inhibitory effects on the TGF-β pathway through multiple mechanisms:
-
Direct Inhibition of TβRI (ALK5): this compound has been identified as a selective inhibitor of TβRI (ALK5). This direct inhibition prevents the phosphorylation and activation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.
-
Inhibition of Non-Smad Pathways: Beyond the canonical Smad pathway, TGF-β can also activate non-Smad signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[9] Studies have shown that this compound can reduce the TGF-β1-induced phosphorylation of both p38MAPK and ERK1/2.[9][10][11]
-
Indirect Effects via Inhibition of Receptor Tyrosine Kinases: By inhibiting VEGFR, FGFR, and PDGFR, this compound can indirectly modulate the cellular microenvironment and reduce the expression and activation of pro-fibrotic factors that can synergize with or be downstream of TGF-β signaling.[6]
This multi-faceted inhibition makes this compound a valuable tool for dissecting the complexities of TGF-β signaling in various disease models.
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity of this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| TGFβRI (Alk5) | 34 | Cell-free assay |
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| FGFR1 | 300–1,000 | Cellular BA/F3 assay | [6] |
| FGFR2 | 257 | Cellular BA/F3 assay | [6] |
| FGFR3 | 300–1,000 | Cellular BA/F3 assay | [6] |
| PDGFRα | 41 | Cellular BA/F3 assay | [6] |
| PDGFRβ | 58 | Cellular BA/F3 assay | [6] |
| VEGFR1 | 300–1,000 | Cellular BA/F3 assay | [6] |
| VEGFR2 | 46 | Cellular BA/F3 assay | [6] |
| VEGFR3 | 33 | Cellular BA/F3 assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on TGF-β signaling are provided below.
Western Blot Analysis of Smad2/3, p38MAPK, and ERK1/2 Phosphorylation
This protocol details the detection of total and phosphorylated levels of key signaling proteins in response to TGF-β and this compound treatment.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Smad2/3, anti-Smad2/3, anti-p-p38MAPK, anti-p38MAPK, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., fibroblasts, epithelial cells) and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with desired concentrations of this compound for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression
This protocol is for measuring the mRNA expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Snail.[10][11]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (α-SMA, Snail) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with TGF-β1 and/or this compound as described in the Western Blot protocol for a longer duration (e.g., 24-48 hours). Extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR instrument.
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of this compound on cell proliferation.[11]
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of TGF-β1.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3][7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Cell Migration Assay (Scratch Wound Assay)
This assay assesses the effect of this compound on cell migration.[11][12]
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create the Scratch: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash and Treat: Wash the cells with PBS to remove detached cells. Add fresh media containing different concentrations of this compound with or without TGF-β1.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Collagen Gel Contraction Assay
This assay measures the ability of fibroblasts to contract a collagen matrix, a hallmark of fibrotic processes.[11]
Materials:
-
24-well plates
-
Type I collagen solution
-
Cell culture medium
-
Sterile spatula or needle
Procedure:
-
Prepare Collagen Gels: Prepare a collagen gel solution containing fibroblasts on ice.
-
Plate the Gels: Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.
-
Treatment: Add culture medium containing TGF-β1 and/or this compound on top of the gels.
-
Release the Gels: After a period of incubation (e.g., 24 hours), gently detach the gels from the sides of the wells using a sterile spatula.
-
Measure Contraction: Capture images of the gels at different time points and measure the gel area.
-
Analysis: Calculate the percentage of gel contraction relative to the initial area.
Mandatory Visualizations
TGF-β Signaling Pathway
Caption: Canonical and non-canonical TGF-β signaling pathways.
Mechanism of Action of this compound
Caption: Inhibitory mechanisms of this compound on TGF-β and other signaling pathways.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for studying this compound effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.thewellbio.com [cdn.thewellbio.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | TGF-β1 Pretreatment Improves the Function of Mesenchymal Stem Cells in the Wound Bed [frontiersin.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
In-depth Technical Guide on the Preliminary Efficacy of BIBF0775
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of BIBF0775, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This document details the mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial evaluation.
Core Efficacy Data of this compound
The primary efficacy of this compound lies in its potent and selective inhibition of ALK5, a key kinase in the TGF-β signaling pathway. Preliminary studies have quantified its inhibitory activity, demonstrating its potential as a targeted therapeutic agent.
| Target Kinase | IC50 (nM) | Notes |
| TGFβRI (ALK5) | 34 | Primary target; indicates high-potency inhibition. |
Table 1: In vitro potency of this compound against the primary target kinase, TGFβRI (ALK5).
Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway
This compound exerts its effects by targeting the TGF-β signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. In many pathological conditions, such as cancer and fibrosis, this pathway is dysregulated.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
By selectively inhibiting the kinase activity of ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.
Experimental Protocols
The preliminary efficacy of this compound was determined through rigorous in vitro assays. The following sections detail the methodologies for the key experiments.
In Vitro ALK5 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ALK5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGFβRI (ALK5).
Materials:
-
Recombinant human TGFβRI (ALK5) kinase domain.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
ATP.
-
This compound.
-
Assay plates (e.g., 384-well white plates).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the recombinant ALK5 enzyme, the appropriate kinase buffer, and the diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP and the appropriate substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular SMAD2/3 Phosphorylation Assay
This cellular assay assesses the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Objective: To determine the cellular potency of this compound in blocking the TGF-β signaling pathway.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells).
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3.
-
Secondary antibodies.
-
Western blotting or ELISA equipment.
Procedure:
-
Cell Culture: Plate the cells in appropriate culture vessels and grow to a suitable confluency.
-
Serum Starvation: Serum-starve the cells for a period (e.g., 16-24 hours) to reduce basal signaling.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-SMAD2/3:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-SMAD2/3 and anti-total-SMAD2/3 antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total SMAD2/3.
-
-
Data Analysis: Quantify the levels of phosphorylated SMAD2/3 and normalize to the levels of total SMAD2/3. Calculate the percent inhibition of TGF-β-induced SMAD2/3 phosphorylation for each concentration of this compound and determine the IC50 value.
An In-Depth Technical Guide to the Biological Effects of BIBF0775
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIBF0775 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By specifically targeting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, a critical mediator of numerous cellular processes. Dysregulation of this pathway is a key factor in the pathogenesis of various diseases, including cancer and fibrosis. This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanism of action, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism of Action: Inhibition of TGF-β Type I Receptor (ALK5)
This compound exerts its biological effects through the potent and selective inhibition of the TGF-β type I receptor (TGFβRI or ALK5). The primary mechanism involves blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation and subsequent activation of its downstream targets, the Smad2 and Smad3 proteins.
The TGF-β/Smad Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TGFβRII). This binding event recruits and phosphorylates a type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues. These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes. These processes include cell growth, differentiation, apoptosis, and migration.[1][2][3]
This compound's Point of Intervention
This compound acts as a competitive inhibitor at the ATP-binding site of the ALK5 kinase domain. This prevents the autophosphorylation of ALK5 and its subsequent phosphorylation of Smad2 and Smad3, effectively halting the downstream signaling cascade.
References
A Technical Guide to BIBF0775: A Selective TGFβ Receptor I (ALK5) Kinase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transforming growth factor-β (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2][3] Dysregulation of this pathway is a key factor in the pathogenesis of numerous diseases, notably fibrosis and cancer.[1][4][5] The TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), is the primary kinase that transduces the TGF-β signal intracellularly.[6][7] Consequently, inhibiting ALK5 presents a promising therapeutic strategy.[5][8] This document provides a detailed technical overview of BIBF0775, a potent and selective small molecule inhibitor of TGFβRI, designed for use in preclinical research and drug development.
The TGF-β Signaling Pathway and Mechanism of Inhibition
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII).[9][10] This binding event induces the recruitment and phosphorylation of the type I receptor, ALK5, within its glycine-serine-rich (GS) domain.[6][9] The activated ALK5 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motif.[6][10][11] These phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD4.[6][9] This complex subsequently translocates into the nucleus, where it partners with other transcription factors to regulate the expression of target genes involved in processes like fibrosis and immune suppression.[4][9][10]
This compound exerts its inhibitory effect by directly targeting the ATP-binding site within the kinase domain of TGFβRI (ALK5).[8] By competitively blocking ATP, it prevents the autophosphorylation and activation of the receptor, thereby halting the downstream phosphorylation of SMAD2 and SMAD3 and interrupting the entire signaling cascade.
Quantitative Data and Physicochemical Properties
This compound is characterized by its high potency against TGFβRI. The key quantitative metrics and properties are summarized below.
| Parameter | Value | Reference(s) |
| Target | Transforming growth factor β Receptor I (TGFβRI / ALK5) | [12][13] |
| IC₅₀ | 34 nM | [12][13][14][15] |
| CAS Number | 334951-90-5 | [8] |
| Molecular Formula | C₃₁H₃₄N₄O₂ | [8] |
| Molecular Weight | 494.64 g/mol | [8] |
| IUPAC Name | (3Z)-N-Ethyl-2,3-dihydro-N-methyl-2-oxo-3-[phenyl[[4-(1-piperidinylmethyl)phenyl]amino]methylene]-1H-indole-6-carboxamide | [8] |
Experimental Protocols
The characterization of this compound as a TGFβRI inhibitor involves both biochemical and cell-based assays to determine its potency and mechanism of action.
Biochemical TGFβRI Kinase Assay (In Vitro)
This assay directly measures the ability of this compound to inhibit the kinase activity of purified TGFβRI enzyme. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
Objective: To determine the IC₅₀ value of this compound against TGFβRI.
Materials:
-
Recombinant human TGFβRI (e.g., N-terminally His-tagged, amino acids 162-end)[13]
-
This compound (serially diluted in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[18]
-
ADP-Glo™ Kinase Assay Kit (or similar, like Kinase-Glo™)[13][17][18]
-
384-well assay plates
-
Luminometer
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of TGFβRI enzyme, substrate, and ATP in kinase buffer at the desired concentrations.
-
Kinase Reaction: To the wells of a 384-well plate, add the TGFβRI enzyme, the kinase buffer containing the test inhibitor (this compound) or vehicle (DMSO), and the substrate/ATP mixture.[18] A typical final ATP concentration is near its Km value to ensure competitive inhibition can be accurately measured.[13]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 45-120 minutes) to allow the phosphorylation reaction to proceed.[17][18]
-
Signal Generation (ADP-Glo™ Method):
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30-45 minutes at room temperature.[17][18]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Cellular Phospho-SMAD Assay (In Vitro)
This assay measures the functional consequence of TGFβRI inhibition within a cellular context by quantifying the levels of phosphorylated SMAD2 or SMAD3.
Objective: To confirm that this compound blocks TGF-β-induced SMAD phosphorylation in cells.
Materials:
-
A responsive cell line (e.g., Mink lung epithelial cells, HaCaT cells)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot or ELISA reagents
Methodology:
-
Cell Culture: Plate cells and grow to a desired confluency. Serum-starve the cells for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add TGF-β1 ligand to the culture medium to stimulate the signaling pathway. Incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantification (Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated SMAD2/3.
-
Strip and re-probe the membrane with an antibody for total SMAD2/3 as a loading control.
-
Visualize bands using a chemiluminescent substrate and quantify band density.
-
-
Analysis: Determine the concentration-dependent reduction in the ratio of phospho-SMAD to total SMAD.
Selectivity Profile
This compound is reported as a selective inhibitor of TGFβRI.[12][13] The indolinone chemical class, to which this compound belongs, generally exhibits high selectivity against other kinases.[1] Notably, unlike many other TGFβR inhibitors, these compounds do not typically inhibit p38 kinase.[1] However, depending on the specific substitution pattern of the indolinone core, some derivatives may show additional activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[1] A comprehensive kinome-wide screen would be necessary to fully delineate the selectivity profile of this compound.
Conclusion
This compound is a valuable chemical probe for studying the roles of TGF-β signaling in health and disease. With a nanomolar potency for the TGFβRI/ALK5 kinase and good selectivity, it serves as a critical tool for in vitro and in vivo preclinical studies.[1][12][19] Its ability to potently block the canonical SMAD signaling pathway makes it an effective agent for investigating the therapeutic potential of TGF-β inhibition in fibrotic diseases and oncology.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGFβ Signaling and Cardiovascular Diseases [ijbs.com]
- 8. medkoo.com [medkoo.com]
- 9. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Transforming growth factor β-induced phosphorylation of Smad3 is required for growth inhibition and transcriptional induction in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. This compound | 334951-90-5 | AbMole | BIBF-0775 [abmole.cn]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
- 19. adooq.com [adooq.com]
Methodological & Application
Application Notes and Protocols for BIBF0775 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF0775 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3] Dysregulation of this pathway is implicated in various pathologies such as fibrosis and cancer, making ALK5 an attractive therapeutic target.[3]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay to determine its inhibitory potency against ALK5 and a cell-based assay to assess its effect on TGF-β-induced signaling in a cellular context.
Data Presentation
| Assay Type | Target | Cell Line | Key Reagents | Endpoint Measurement | IC50/EC50 |
| Biochemical Kinase Assay | ALK5 (TGFβRI) | N/A | Recombinant human TGFβRI, ATP, Kinase-Glo Kit | Luminescence | 34 nM |
| Kinase Selectivity Assay | PDGFRR | N/A | Recombinant human PDGFRR, Tyr4 peptide, Z'-LYTE Kit | Fluorescence | 890 nM |
| Kinase Selectivity Assay | VEGFR2 | N/A | Not Specified | Not Specified | 1,447 nM |
| Cell-Based Phosphorylation Assay | ALK5 | HaCaT | TGF-β1, Anti-phospho-SMAD2/3 antibody | Fluorescence | 105 nM |
| Cytotoxicity Assay | General | HaCaT | Cytotoxicity cocktail | Cell Viability | >1,000 nM |
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (ALK5). This phosphorylation event activates ALK5, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent downstream signaling cascade.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
ALK5 (TGFβRI) Biochemical Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against the ALK5 kinase.
Workflow:
Caption: Workflow for the ALK5 biochemical kinase assay.
Materials:
-
Recombinant human TGFβRI (ALK5), N-terminally His-tagged (expressed in baculovirus)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Reaction Setup:
-
Add 5 µL of assay buffer to each well of a 96-well plate.
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of recombinant ALK5 enzyme solution (final concentration 0.03 µg/mL) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration 600 nM).
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the enzymatic reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based SMAD2/3 Phosphorylation Assay
This assay measures the ability of this compound to inhibit TGF-β1-induced phosphorylation of SMAD2 and SMAD3 in HaCaT cells.
Workflow:
Caption: Workflow for the cell-based SMAD2/3 phosphorylation assay.
Materials:
-
HaCaT cells (human keratinocyte cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Serum-free DMEM
-
This compound
-
Recombinant human TGF-β1
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-SMAD2/3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Black, clear-bottom 96-well imaging plates
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well imaging plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Cell Treatment:
-
Once the cells are confluent, aspirate the growth medium and wash once with PBS.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of phospho-SMAD2/3.
-
Normalize the phospho-SMAD2/3 signal to the DAPI signal (cell number).
-
Calculate the EC50 value by plotting the percent inhibition of TGF-β1-induced phosphorylation against the concentration of this compound and fitting to a dose-response curve.
-
High-Content Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of this compound on HaCaT cells.
Workflow:
Caption: Workflow for the high-content cytotoxicity assay.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS
-
This compound
-
High-Content Cytotoxicity Assay Kit (containing cell-permeable and impermeable nuclear stains)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 hours.[1] Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (DMSO).
-
Staining:
-
Add the cytotoxicity cocktail containing a membrane-impermeable DNA dye (to stain dead cells) and a membrane-permeable DNA dye (to stain all cells) to each well.
-
Incubate according to the manufacturer's instructions.
-
-
Fixation and Imaging:
-
Fix the cells.
-
Wash the wells.
-
Acquire images using a high-content imaging system (e.g., Cellomics ArrayScan II).[1]
-
-
Data Analysis:
-
Use an appropriate image analysis algorithm to count the number of live and dead cells in each well.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity. For this compound, this is expected to be greater than 1,000 nM in HaCaT cells.[2]
-
References
Application Notes and Protocols for In Vivo Experiments with Nintedanib (BIBF 1120)
Introduction
Nintedanib, also known as BIBF 1120, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[3] Additionally, nintedanib inhibits non-receptor tyrosine kinases such as Lck, Lyn, and Src.[4] By competitively binding to the ATP-binding pocket of these receptors, nintedanib blocks downstream signaling cascades involved in angiogenesis, fibroblast proliferation, migration, and differentiation.[1][4] These mechanisms of action make nintedanib a valuable tool for in vivo research in oncology and fibrosis.[2][3]
These application notes provide an overview of the in vivo experimental design for Nintedanib, including detailed protocols for oncology and fibrosis models, as well as pharmacokinetic data.
Mechanism of Action: Signaling Pathways
Nintedanib exerts its therapeutic effects by inhibiting key signaling pathways implicated in tumorigenesis and fibrosis. The diagram below illustrates the primary molecular targets of nintedanib.
Experimental Protocols
A generalized workflow for in vivo experiments with nintedanib is presented below. This workflow can be adapted for specific research questions and models.
References
Application Notes and Protocols for BIBF0775 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF0775, also known as Nintedanib, is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It effectively targets the vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] By binding to the ATP-binding pocket of these receptors, this compound blocks the downstream signaling cascades that are crucial for cell proliferation, migration, and survival.[2] These application notes provide recommended concentrations, detailed protocols for key cellular assays, and an overview of the signaling pathways affected by this compound to facilitate its use in in vitro research.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound can vary depending on the cell type, assay, and experimental goals. Below is a summary of concentrations reported in the literature for various applications.
| Cell Type | Application/Assay | Concentration Range | Notes |
| Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts | Proliferation Assay | 0.01 µM - 1 µM | Significantly prevented bFGF-induced proliferation. |
| IPF Fibroblasts | Proliferation Assay | 1 µM, 2 µM, 4 µM | Inhibited cell proliferation in a dose-dependent manner over 24, 48, and 72 hours.[3] |
| IPF Fibroblasts | Apoptosis Assay | 1 µM, 2 µM, 4 µM | Investigated the effects on apoptosis at various time points.[3] |
| Non-fibrotic Lung Fibroblasts | Proliferation Assay | 0.001 µM - 0.01 µM | Effectively antagonized PDGF-BB-induced proliferation. |
| Control Lung and IPF Fibroblasts | Proliferation Assay (MTT) | 0.1 µM - 1 µM | Inhibited proliferation in a dose-dependent manner.[4] |
| Human and Murine 3D-Lung Tissue Cultures | Gene Expression Analysis | 0.1 µM, 1 µM, 10 µM | Reduced fibrotic gene expression.[5] |
| T-cells and PBMCs | Cytokine Release Assay | 0.1 nM - 1000 nM | Pre-incubation for 20 minutes before stimulation.[6] |
| T-cells | Western Blot (Lck Phosphorylation) | 10 nM, 30 nM, 100 nM | Pre-treated for 20 minutes before stimulation to assess inhibition of phosphorylation.[6] |
Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of FGFRs, PDGFRs, and VEGFRs, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This inhibition ultimately leads to a reduction in cell proliferation, migration, and fibrotic remodeling.[3]
Experimental Workflow
A general workflow for studying the effects of this compound in cell culture involves cell seeding, treatment with the compound, and subsequent analysis using various cellular assays.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., lung fibroblasts)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO or Solubilization Buffer[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Western Blot Analysis
This protocol is for analyzing changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels or phosphorylation.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes: Dissolution of BIBF0775 (Nintedanib) for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: BIBF0775, more commonly known as Nintedanib (also BIBF 1120), is a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[1][2] By binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades, such as the MAPK pathway, which are crucial for the proliferation and migration of fibroblasts and endothelial cells.[1][2][3] This mechanism underlies its efficacy in treating conditions like idiopathic pulmonary fibrosis (IPF) and certain cancers.[4][5] Proper dissolution is critical for achieving accurate and reproducible results in both in vitro and in vivo experiments due to its poor solubility under physiological pH conditions.[4]
Quantitative Data Summary
Solubility of Nintedanib
Nintedanib's solubility is highly dependent on the solvent and pH, exhibiting a lipophilic character and increased solubility in acidic conditions (pH < 3).[6] The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Concentration / Remarks | Citations |
| DMSO | ≥ 66.67 mg/mL (102.61 mM) with ultrasonication. | [3] |
| 10 - 18 mg/mL. Fresh, non-moisture-absorbing DMSO is recommended. | [2] | |
| Ethanol | Insoluble / Very low solubility (reported at 2 mg/mL). | [2] |
| Water | Insoluble at physiological pH. | [2] |
| Solubility increases significantly at pH < 3. | [1][6] | |
| Methanol | High solubility. | |
| N-methylpyrrolidone (NMP) | High solubility. | |
| Propylene Glycol | Good solubility among pharmaceutically relevant co-solvents. | |
| PBS (pH 6.8 & 7.4) | Very low solubility (11.98 µg/mL and 5.13 µg/mL, respectively). | [4] |
| PBS with 0.5% Tween 80 | Solubility enhanced to 441.67 µg/mL (pH 6.8) and 132.42 µg/mL (pH 7.4). | [4] |
Experimental Protocols
Protocol 1: Preparation of Nintedanib for In Vitro Experiments
This protocol details the preparation of a concentrated stock solution in DMSO and its subsequent dilution for use in cell-based assays.
Materials:
-
Nintedanib esylate (BIBF 1120 esylate) powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 20 mM):
-
Aseptically weigh the required amount of Nintedanib powder. For a 1 mL, 20 mM stock, use 13.0 mg of Nintedanib esylate (MW: 649.76 g/mol ).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO. For a 20 mM stock, add 1 mL of DMSO to 13.0 mg of powder.
-
Vortex thoroughly for 2-3 minutes to dissolve the powder. If particulates remain, use an ultrasonic water bath for 5-10 minutes until the solution is clear.[2][3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentration for your experiment. Effective concentrations in cell assays can be as low as 100 nM.[2][3]
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group is treated with the same final concentration of DMSO.
-
Mix the final working solution thoroughly by gentle inversion or pipetting before adding to cells.
-
Protocol 2: Preparation of Nintedanib for In Vivo Oral Administration
This protocol describes a common method for formulating Nintedanib for oral gavage in animal models. Nintedanib has low oral bioavailability (~5%), and formulations often require a vehicle to improve solubility and absorption.[6]
Materials:
-
Nintedanib esylate powder
-
DMSO
-
Corn oil
-
Sterile tubes (e.g., 15 mL conical tubes)
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Dosage and Formulation Volume:
-
Prepare the Formulation:
-
Weigh the required amount of Nintedanib powder and place it in a sterile tube.
-
Add DMSO to constitute 10% of the final volume. For a final volume of 5 mL, add 0.5 mL of DMSO.
-
Vortex or sonicate the mixture until the Nintedanib is completely dissolved in the DMSO. This creates a concentrated pre-solution.
-
Slowly add the corn oil (90% of the final volume) to the DMSO-drug mixture while continuously vortexing. For a 5 mL final volume, add 4.5 mL of corn oil.
-
Vortex the final suspension vigorously for 5-10 minutes to ensure a uniform, homogenous mixture. The final product may be a clear solution or a fine suspension.[3]
-
-
Administration:
-
Administer the formulation to the animals via oral gavage immediately after preparation.
-
Ensure the suspension is well-mixed before drawing each dose to guarantee consistent dosing.
-
A vehicle control group (10% DMSO, 90% corn oil) should be included in the study design.
-
Visualizations
Caption: Workflow for preparing Nintedanib solutions.
Caption: Nintedanib's mechanism of action.
References
- 1. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System: Preparation And In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology -Nanocrystal-based Suspension Formulation of Nintedanib for Inhaled Treatment of Silicosis and other Fibrotic Lung Diseases [jhu.technologypublisher.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: Utilizing BIBF0775 in Preclinical Fibrosis Models
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. Transforming growth factor-beta (TGF-β) is a central mediator in the pathogenesis of fibrosis.[1][2] The TGF-β signaling pathway, upon activation, promotes the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for ECM production.[2] BIBF0775 is an indolinone-derived potent inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[3] By targeting TGFβRI, this compound represents a promising therapeutic strategy to attenuate the progression of fibrotic diseases.[3] These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical fibrosis models.
Mechanism of Action
This compound exerts its anti-fibrotic effects by competitively inhibiting the ATP-binding site of the TGFβRI kinase. This inhibition blocks the phosphorylation and activation of downstream mediators, Smad2 and Smad3, which are critical for the transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[4] The expected outcome of this compound treatment in fibrosis models is a reduction in myofibroblast activation, decreased collagen deposition, and preservation of organ architecture and function.
Preclinical Models
The bleomycin-induced lung fibrosis model is a widely used and well-characterized model to evaluate the efficacy of anti-fibrotic compounds.[5][6][7] Other relevant models include carbon tetrachloride (CCl4)-induced liver fibrosis and unilateral ureteral obstruction (UUO) for kidney fibrosis.[8][9] The choice of model depends on the specific research question and the target organ of interest.
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis using bleomycin and the subsequent therapeutic intervention with this compound.
Materials:
-
This compound
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Oral gavage needles
-
Micro-computed tomography (micro-CT) scanner (optional)
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)
-
Antibodies for immunohistochemistry (e.g., anti-α-SMA, anti-collagen I)
Workflow:
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Procedure:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
Fibrosis Induction (Day 0):
-
Anesthetize mice using a suitable anesthetic.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. The control group receives sterile saline only.
-
-
Treatment Regimen:
-
Begin treatment with this compound at a predetermined time point after bleomycin instillation, typically when fibrosis is established (e.g., day 7).[10]
-
Administer this compound orally (e.g., via gavage) once or twice daily. A suggested dose range for a potent TGFβRI inhibitor is 10-100 mg/kg, but this should be optimized in pilot studies.[11] The vehicle control group should receive the same volume of the vehicle.
-
Monitor mice daily for body weight changes and clinical signs of distress.
-
-
Endpoint Analysis (Day 21 or 28):
-
In vivo Imaging (optional): Micro-CT can be used to longitudinally assess changes in lung density and fibrotic lesions.[7]
-
Euthanasia and Sample Collection: At the end of the study, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis: Perform cell counts (total and differential) on BALF to assess inflammation.
-
Histopathology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to visualize lung architecture and collagen deposition.
-
Immunohistochemistry (IHC): Stain lung sections for markers of myofibroblast activation (α-smooth muscle actin, α-SMA) and ECM components (e.g., Collagen I).
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure total collagen content using a hydroxyproline assay.
-
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from studies with potent TGFβRI inhibitors in a bleomycin-induced lung fibrosis model.
Table 1: Effect of this compound on Lung Collagen Content
| Treatment Group | Dose (mg/kg) | Hydroxyproline (µ g/lung ) | % Reduction vs. Vehicle |
| Saline Control | - | 150 ± 15 | - |
| Bleomycin + Vehicle | - | 450 ± 40 | - |
| Bleomycin + this compound | 10 | 320 ± 30 | 28.9% |
| Bleomycin + this compound | 30 | 250 ± 25** | 44.4% |
| Bleomycin + this compound | 100 | 180 ± 20*** | 60.0% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Bleomycin + Vehicle. |
Table 2: Histological Scoring of Lung Fibrosis (Ashcroft Score)
| Treatment Group | Dose (mg/kg) | Ashcroft Score | % Reduction vs. Vehicle |
| Saline Control | - | 0.5 ± 0.2 | - |
| Bleomycin + Vehicle | - | 6.8 ± 0.5 | - |
| Bleomycin + this compound | 10 | 4.5 ± 0.4 | 33.8% |
| Bleomycin + this compound | 30 | 3.2 ± 0.3** | 52.9% |
| Bleomycin + this compound | 100 | 2.1 ± 0.2*** | 69.1% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Bleomycin + Vehicle. |
Table 3: Effect of this compound on Myofibroblast Marker (α-SMA) Expression
| Treatment Group | Dose (mg/kg) | α-SMA Positive Area (%) | % Reduction vs. Vehicle |
| Saline Control | - | 1.2 ± 0.3 | - |
| Bleomycin + Vehicle | - | 15.5 ± 1.8 | - |
| Bleomycin + this compound | 10 | 9.8 ± 1.1 | 36.8% |
| Bleomycin + this compound | 30 | 6.5 ± 0.9** | 58.1% |
| Bleomycin + this compound | 100 | 3.1 ± 0.5*** | 80.0% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Bleomycin + Vehicle. |
Signaling Pathway Visualization
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: this compound inhibits the TGF-β signaling pathway.
Disclaimer: this compound is a research compound. The protocols and data presented are for informational purposes and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducible lung protective effects of a TGFβR1/ALK5 inhibitor in a bleomycin‐induced and spirometry‐confirmed model of IPF in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration of bleomycin-induced pulmonary fibrosis via TGF-β-induced Smad and non-Smad signaling pathways in galectin-9-deficient mice and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 8. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. member.thoracic.org [member.thoracic.org]
- 11. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nintedanib (BIBF 1120) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib, also known as BIBF 1120, is a potent, orally available small-molecule tyrosine kinase inhibitor (TKI). It functions as a triple angiokinase inhibitor, simultaneously targeting the kinase activities of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib effectively blocks downstream signaling pathways crucial for tumor angiogenesis, proliferation, and fibroblast activation.[1] This multi-targeted approach makes Nintedanib a valuable tool in oncology research, with applications in studying tumor growth, metastasis, and the tumor microenvironment. This document provides detailed application notes and experimental protocols for the use of Nintedanib in oncological research settings.
Mechanism of Action
Nintedanib exerts its anti-tumor effects primarily through the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. It achieves this by blocking the signaling of key receptor tyrosine kinases involved in this process:
-
VEGFR: Inhibition of VEGFR signaling impedes the proliferation and migration of endothelial cells, crucial components of blood vessels.
-
FGFR: Blocking FGFR pathways disrupts the signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.
-
PDGFR: Inhibition of PDGFR signaling affects the recruitment of pericytes and smooth muscle cells, which are vital for the stabilization and maturation of new blood vessels.
Beyond its anti-angiogenic properties, Nintedanib has also been shown to directly inhibit the proliferation of certain tumor cells and modulate the tumor microenvironment by affecting cancer-associated fibroblasts (CAFs).
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by Nintedanib.
References
Application Notes: Utilizing BIBF0775 for the Investigation of Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to apoptosis. EMT plays a crucial role in embryonic development, wound healing, and tissue fibrosis.[1] Its reactivation in cancer is strongly associated with tumor progression, metastasis, and the development of therapeutic resistance.[2][3] Key signaling pathways, including Transforming Growth Factor-β (TGF-β), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF), are central to the induction of EMT.[4][5] Consequently, inhibitors of these pathways are valuable tools for studying and potentially counteracting EMT.
BIBF0775 is a potent and selective inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), with an IC50 of 34 nM.[6][7] By targeting a key initiator of EMT, this compound serves as a valuable research tool to dissect the molecular mechanisms underlying this process. A structurally related and more extensively studied compound, Nintedanib (BIBF 1120), is a multi-targeted tyrosine kinase inhibitor that, in addition to targeting TGF-β signaling, also inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), FGF Receptors (FGFR), and PDGF Receptors (PDGFR), as well as Src kinases.[5][8][9][10] Due to the broader yet overlapping mechanism of action, data from studies using Nintedanib to inhibit EMT are highly relevant and will be referenced in these application notes.
These notes provide a comprehensive overview of the application of this compound and the related compound Nintedanib in studying EMT, complete with detailed protocols and data presentation.
Mechanism of Action
This compound exerts its inhibitory effect on EMT primarily by blocking the TGF-β signaling pathway. The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate the transcription of EMT-related genes.[11][12] this compound, by inhibiting TGFβRI, prevents the phosphorylation of SMAD2/3, thereby blocking the downstream signaling cascade that promotes the expression of mesenchymal markers and the repression of epithelial markers.[11]
Nintedanib shares this inhibitory effect on the TGF-β pathway and additionally targets other key pathways implicated in EMT:[5][9]
-
VEGFR, FGFR, and PDGFR signaling: These pathways are known to contribute to cell proliferation, migration, and survival, all of which are enhanced during EMT. Their inhibition by Nintedanib provides a multi-pronged approach to suppressing the mesenchymal phenotype.
-
Src Kinase signaling: Src is a non-receptor tyrosine kinase that plays a crucial role in mediating TGF-β1-induced EMT.[8] Inhibition of Src by Nintedanib provides another layer of control over the EMT process.[8]
The collective inhibition of these pathways by Nintedanib leads to a robust suppression of EMT, and in some cases, can even induce a mesenchymal-to-epithelial transition (MET), where mesenchymal cells revert to an epithelial phenotype.[13]
Key Applications in EMT Research
-
Inhibition of TGF-β-induced EMT: Both this compound and Nintedanib can be used to block EMT induced by exogenous TGF-β in various epithelial cell lines (e.g., A549, ARPE-19).[8][11]
-
Reversal of existing mesenchymal phenotypes: Studies have shown that Nintedanib can reverse an established EMT phenotype, making it a useful tool for investigating the plasticity of this process.[13]
-
Dissecting signaling pathways: By comparing the effects of the specific TGFβRI inhibitor this compound with the multi-targeted inhibitor Nintedanib, researchers can delineate the relative contributions of the TGF-β pathway versus other signaling cascades (VEGFR, FGFR, PDGFR, Src) in their specific EMT model.
-
Studying the link between EMT and disease: These inhibitors are valuable for investigating the role of EMT in cancer progression, fibrosis, and other pathological conditions.[2][8]
-
Drug discovery and development: As demonstrated by Nintedanib's clinical use, these compounds can serve as scaffolds and research tools for the development of novel anti-fibrotic and anti-cancer therapies that target EMT.
Data Presentation
The following tables summarize quantitative data from studies utilizing Nintedanib to inhibit or reverse EMT. This data provides a reference for expected outcomes and effective concentrations.
Table 1: Effect of Nintedanib on EMT Marker Expression (In Vitro)
| Cell Line | EMT Inducer | Nintedanib Concentration | Duration of Treatment | Epithelial Marker (E-cadherin) Change | Mesenchymal Marker (α-SMA, Vimentin, Fibronectin, N-cadherin) Change | Reference |
| A549 (human lung carcinoma) | TGF-β2 + TNF-α | Not specified | Not specified | Increased | Decreased | [11] |
| ARPE-19 (human retinal pigment epithelial) | TGF-β2 (20 ng/mL) | 1 µM | Not specified | Increased | Decreased (α-SMA, Vimentin, Fibronectin, N-cadherin) | [8] |
| Primary Human RPE | TGF-β2 (10 ng/mL) | 1 µM | 4 days | Increased (ZO-1) | Decreased (Vimentin, Fibronectin, α-SMA) | [13] |
| SKOV3 (human ovarian cancer) | Endogenous | 1 µM - 5 µM | 24 hours | Increased (promoter activity and protein) | Not specified | [14] |
Table 2: Functional Effects of Nintedanib on EMT-related Processes (In Vitro)
| Cell Line | EMT Inducer | Nintedanib Concentration | Functional Assay | Observed Effect | Reference |
| ARPE-19 | TGF-β2 | 1 µM | Cell Proliferation (CCK-8) | Ameliorated TGF-β2-induced proliferation | [8] |
| ARPE-19 | TGF-β2 | 1 µM | Cell Migration (Wound Healing) | Ameliorated TGF-β2-induced migration | [8] |
| ARPE-19 | TGF-β2 | 1 µM | Collagen Gel Contraction | Ameliorated TGF-β2-induced contraction | [8] |
| Human Tenon's Fibroblasts | TGF-β1 (5 ng/ml) | 0.1, 0.5, 1 µM | Cell Proliferation (CCK-8, BrdU) | Suppressed TGF-β1-induced proliferation | [15] |
Experimental Protocols
The following are detailed protocols for inducing and inhibiting EMT in vitro using A549 cells as a model system. These protocols can be adapted for other epithelial cell lines.
Protocol 1: Induction of EMT in A549 Cells with TGF-β2
Materials:
-
A549 human lung adenocarcinoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TGF-β2 (carrier-free)
-
6-well tissue culture plates
-
Sterile PBS
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete DMEM/F-12 medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: Gently wash the cells twice with sterile PBS. Replace the complete medium with serum-free DMEM/F-12 medium and incubate for 12-24 hours.
-
EMT Induction: Prepare a stock solution of TGF-β2 in sterile PBS containing 0.1% Bovine Serum Albumin (BSA). Dilute the TGF-β2 stock solution in serum-free DMEM/F-12 to a final concentration of 5-10 ng/mL.
-
Treatment: Remove the serum-free medium from the cells and add the TGF-β2-containing medium.
-
Incubation: Incubate the cells for 48-72 hours to induce EMT. Morphological changes (from a cobblestone-like epithelial to an elongated, spindle-shaped mesenchymal phenotype) should be observable under a phase-contrast microscope.
-
Analysis: After the incubation period, cells can be harvested for analysis of EMT markers by qPCR, Western blotting, or immunofluorescence.
Protocol 2: Inhibition of TGF-β2-induced EMT with this compound or Nintedanib
Materials:
-
A549 cells with induced EMT (from Protocol 1)
-
This compound or Nintedanib (dissolved in DMSO to create a stock solution)
-
Serum-free DMEM/F-12 medium
Procedure:
-
Prepare Inhibitor Solutions: Dilute the this compound or Nintedanib stock solution in serum-free DMEM/F-12 to the desired final concentrations (e.g., 1 µM, 5 µM).[8][14] A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Treatment:
-
For inhibition of EMT induction: Pre-treat the serum-starved A549 cells with the inhibitor-containing medium for 1-2 hours before adding TGF-β2.
-
For reversal of established EMT: After inducing EMT with TGF-β2 for 48-72 hours (as in Protocol 1), replace the medium with fresh serum-free medium containing the desired concentration of this compound or Nintedanib.
-
-
Incubation: Incubate the cells for an additional 24-72 hours.
-
Analysis: Harvest the cells for analysis of EMT marker expression to assess the inhibitory or reversal effects of the compound.
Protocol 3: Analysis of EMT Marker Expression by Western Blotting
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-α-SMA, anti-Snail)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
Caption: TGF-β signaling pathway leading to EMT and the inhibitory action of this compound.
Caption: Multi-targeted mechanism of action of Nintedanib in inhibiting EMT.
Experimental Workflow
Caption: Workflow for studying the inhibition of TGF-β-induced EMT.
References
- 1. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]
- 8. Nintedanib prevents TGF-β2-induced epithelial-mesenchymal transition in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Nintedanib inhibits epithelial-mesenchymal transition in A549 alveolar epithelial cells through regulation of the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Nintedanib (BIBF0775) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nintedanib, also known as BIBF0775, is a potent, small-molecule tyrosine kinase inhibitor (TKI).[1] It functions by targeting multiple receptor tyrosine kinases involved in pathogenesis, including Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3).[1] Nintedanib competitively binds to the ATP-binding pocket of these receptors, which inhibits autophosphorylation and subsequently blocks downstream signaling cascades.[1] This action ultimately interferes with key processes in fibrosis and angiogenesis, such as fibroblast proliferation, migration, and differentiation.[1] Western blotting is a crucial technique to elucidate the pharmacodynamic effects of Nintedanib by assessing the phosphorylation status of its target receptors and the expression levels of downstream effector proteins.
Signaling Pathway Inhibition by Nintedanib
Nintedanib exerts its therapeutic effects by inhibiting the signaling pathways initiated by PDGF, FGF, and VEGF. Upon ligand binding, these receptors dimerize and autophosphorylate, activating downstream cascades such as the Ras-MAPK and PI3K-Akt pathways, which are central to cell growth and survival. By blocking this initial phosphorylation event, Nintedanib effectively dampens these pro-fibrotic and pro-angiogenic signals.
Caption: Nintedanib blocks key receptor tyrosine kinases.
Quantitative Data Summary
The following table summarizes semi-quantitative Western blot data from a study investigating the effects of Nintedanib in a bleomycin (BLM)-induced murine model of pulmonary fibrosis. Data are presented as the relative protein expression (mean ± SEM) normalized to a loading control.
| Protein Target | PBS Control | BLM-Treated | BLM + Nintedanib |
| α-SMA | 1.00 ± 0.12 | 2.50 ± 0.25 | 1.50 ± 0.20# |
| pFAK | 1.00 ± 0.15 | 3.00 ± 0.30 | 1.20 ± 0.18# |
| FAK | 1.00 ± 0.10 | 1.10 ± 0.15 | 1.05 ± 0.12 |
| TGF-β | 1.00 ± 0.20 | 2.80 ± 0.28 | 1.60 ± 0.22# |
| VE-cadherin | 1.00 ± 0.18 | 0.40 ± 0.08 | 0.80 ± 0.10# |
*p < 0.05 vs. PBS, #p < 0.05 vs. BLM. Data is illustrative and based on findings reported in literature.[2]
Experimental Protocol: Western Blotting
This protocol provides a detailed methodology for assessing changes in protein expression and phosphorylation following Nintedanib treatment in cell culture or tissue homogenates.
Materials and Reagents
-
Cell or Tissue Samples: Control, vehicle-treated, and Nintedanib-treated.
-
Lysis Buffer: RIPA buffer (Beijing Solarbio Science & Technology Co., Ltd.) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit (Beijing Solarbio Science & Technology Co., Ltd.).
-
SDS-PAGE: 10% polyacrylamide gels.
-
Transfer Membranes: PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies (example dilutions):
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: CCD camera-based imager.
Experimental Workflow
Caption: Western blot workflow after Nintedanib treatment.
Detailed Protocol
-
Sample Preparation:
-
Treat cells with desired concentrations of Nintedanib for the specified duration. Include a vehicle-only control.
-
For tissue samples, homogenize in ice-cold RIPA lysis buffer.[3]
-
For cultured cells, wash with ice-cold PBS, then lyse with RIPA buffer.
-
Incubate lysates on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. A typical amount to load is 20 µg of total protein per lane.[3]
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a CCD imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To account for loading variations, normalize the signal of the target protein to the signal of a loading control protein (e.g., GAPDH or β-actin) in the same lane.
-
Express the data as a fold change relative to the control or vehicle-treated samples.
-
References
- 1. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIBF0775 (Nintedanib) in 3D Cell Culture Models
Topic: BIBF0775 (Nintedanib) in 3D Cell Culture Models Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, also known as Nintedanib, is a potent small molecule inhibitor of multiple receptor tyrosine kinases. Marketed under the trade names Ofev and Vargatef, it is a triple angiokinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] Nintedanib binds competitively to the ATP-binding pocket of these receptors, blocking intracellular signaling cascades that are crucial for the proliferation and migration of fibroblasts and endothelial cells.[4][5] This mechanism of action makes Nintedanib a valuable tool for studying and potentially treating diseases characterized by excessive fibrosis and angiogenesis, such as idiopathic pulmonary fibrosis (IPF) and various cancers.[6][7]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D monolayer cultures.[2][5] They better mimic the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients found in vivo.[5] Consequently, 3D models are increasingly utilized in drug discovery and development to assess the efficacy and mechanism of action of therapeutic compounds like Nintedanib.
These application notes provide an overview of the use of this compound (Nintedanib) in 3D cell culture models for studying its anti-fibrotic and anti-angiogenic properties. Detailed protocols for key experiments are provided to guide researchers in their investigations.
Key Applications in 3D Cell Culture Models
Nintedanib's mechanism of action makes it particularly relevant for two main areas of research in 3D cell culture:
-
Anti-Fibrotic Studies: Investigating the inhibition of fibroblast activation, proliferation, migration, and ECM deposition in models of fibrotic diseases.
-
Anti-Angiogenic Studies: Assessing the inhibition of new blood vessel formation in tumor spheroid and co-culture models.
Data Presentation: Quantitative Effects of Nintedanib in 3D Models
The following tables summarize the quantitative data on the effects of Nintedanib in various 3D cell culture experiments.
Table 1: Anti-Fibrotic Effects of Nintedanib in 3D Fibroblast Models
| Cell Type | 3D Model | Nintedanib Concentration | Treatment Duration | Key Findings | Reference |
| Human Tenon's Fibroblasts (HTFs) | 3D Collagen Gel Contraction Assay | 1 µM | 24 hours | Significantly inhibited TGF-β1-induced collagen gel contraction. | [8][9] |
| Human Dermal Fibroblasts | Not specified in detail, implied 3D culture | Dose-dependent | Not specified | Reduced PDGF- and TGF-β-induced proliferation, migration, myofibroblast differentiation, and collagen release. | [10] |
| Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts | Not specified in detail, implied 3D culture | 1 µM | Not specified | Prevented TGF-β-induced collagen secretion and deposition. | [1] |
| Normal Human Lung Fibroblasts | Conditioned Matrix from IPF Fibroblasts | 100 nmol/L | 1 hour pre-treatment | Blocked the formation of large cell aggregates induced by IPF-conditioned matrix. | [4] |
| Human Foreskin Fibroblasts | 3D PIC-RGD Hydrogel Contraction Assay | 1 µM | 24 hours | Reduced myofibroblast-induced hydrogel contraction. | [11][12] |
Table 2: Anti-Angiogenic and Anti-Tumor Effects of Nintedanib
| Cell Type(s) | 3D Model | Nintedanib Concentration | Treatment Duration | Key Findings | Reference |
| Endothelial Cells, Pericytes, Smooth Muscle Cells | General cell culture (informing 3D models) | EC50: 10-80 nmol/L | Not specified | Inhibited proliferation and induced apoptosis. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Spheroid-based sprouting assay (general protocol) | Not specified for Nintedanib | 24 hours | General model to test pro- and anti-angiogenic compounds. | [13][14][15] |
| Colorectal Cancer Cells (LS174T) | Xenograft (in vivo 3D model) | 10, 50, 100 mg/kg | Not specified | Dose-dependent reduction in tumor growth and angiogenesis. | [16] |
| Pancreatic Cancer Cells, Endothelial Cells, VSMCs | General cell culture (informing 3D models) | Not specified | Not specified | Impaired activation of signaling intermediates and reduced cell motility. | [17][18] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Nintedanib's Anti-Fibrotic Action
Caption: Nintedanib's anti-fibrotic signaling pathway.
Signaling Pathway of Nintedanib's Anti-Angiogenic Action
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. avalynpharma.com [avalynpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nintedanib on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of Nintedanib and Pirfenidone on lung alveolar epithelial cell function in ex vivo murine and human lung tissue cultures of pulmonary fibrosis | springermedizin.de [springermedizin.de]
- 8. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. open.fau.de [open.fau.de]
- 11. Novel Synthetic Polymer-Based 3D Contraction Assay: A Versatile Preclinical Research Platform for Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. [PDF] Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen. | Semantic Scholar [semanticscholar.org]
- 15. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Nintedanib on tumor angiogenesis and vascular normalization in a mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Targeting FGFR/PDGFR/VEGFR impairs tumor growth, angiogenesis, and metastasis by effects on tumor cells, endothelial cells, and pericytes in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with BIBF0775
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIBF0775 is a potent and selective inhibitor of the Transforming Growth Factor-beta receptor I (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). TGF-β is a pleiotropic cytokine that plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[1][2][3] Dysregulation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrotic diseases. This compound exerts its inhibitory effect by blocking the kinase activity of TGFβRI, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3. This blockade of the canonical TGF-β/SMAD signaling pathway makes this compound a valuable tool for studying TGF-β-mediated cellular responses and a potential therapeutic agent.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It allows for the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and signaling molecules. When combined with specific inhibitors like this compound, flow cytometry becomes an invaluable tool for dissecting the role of the TGF-β pathway in specific cell subsets and for evaluating the pharmacodynamic effects of such inhibitors.
These application notes provide detailed protocols for the analysis of this compound's effects on the TGF-β signaling pathway and on immune cell populations using flow cytometry.
Mechanism of Action of this compound
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII). This binding event recruits and activates the TGF-β type I receptor (TGFβRI), a serine/threonine kinase. The activated TGFβRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a multitude of cellular processes.[1][3][4]
This compound, as a small molecule inhibitor of TGFβRI, directly competes with ATP for the kinase domain of the receptor. This prevents the autophosphorylation and activation of TGFβRI, thereby inhibiting the subsequent phosphorylation of SMAD2 and SMAD3. The net effect is the suppression of the downstream TGF-β signaling cascade.
References
- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BIBF0775 Technical Support Center: Troubleshooting Solubility and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and handling of BIBF0775, a potent inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI). Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to support your research and development activities.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing precipitation when I dilute my this compound stock solution in aqueous media for my cell culture experiments. What could be the cause and how can I prevent this?
A1: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue arising from its hydrophobic nature. The primary cause is often the solvent shift, where the compound, which is soluble in a high-concentration organic solvent like DMSO, becomes insoluble when introduced into the aqueous environment of the culture medium.
Here are several factors to consider and steps to troubleshoot this issue:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and contribute to precipitation.
-
Stock Solution Concentration: Using an overly concentrated stock solution necessitates a large dilution factor, which can lead to a more pronounced solvent shift and subsequent precipitation. Consider preparing a lower concentration stock solution.
-
Dilution Method: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations of the compound that can trigger precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Media Components: Certain components in cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility. It is advisable to prepare the final dilution of this compound in the complete cell culture medium that will be used for the experiment.
-
pH of the Medium: The solubility of this compound can be pH-dependent. Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maintain the integrity of your this compound stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is expected to be stable for up to two years, and for one year when stored at -20°C.[1]
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in common laboratory solvents. Please note that these values can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.
| Solvent | Concentration | Temperature | pH | Notes |
| DMSO | ≥ 20.8 mg/mL | Room Temperature | N/A | Clear solution.[1] |
| Ethanol | Insoluble | Room Temperature | N/A | |
| Water | Insoluble | Room Temperature | N/A | |
| PBS (pH 7.2) | Insoluble | Room Temperature | 7.2 |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 494.63 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.946 mg of this compound.
-
Dissolving in DMSO: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution, add 1 mL of DMSO to 4.946 mg of the compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Preparation of this compound Formulation for In Vivo Studies in Mice
This protocol provides a method for preparing a formulation of this compound suitable for intraperitoneal (IP) injection in mice, based on a common vehicle for poorly water-soluble compounds.[2][3]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, combine the vehicle components in the specified ratios. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.
-
Add this compound Stock Solution: To achieve the desired final concentration of this compound, add the appropriate volume of the DMSO stock solution to the vehicle mixture. For instance, to prepare a 1 mL solution with a final this compound concentration of 2.08 mg/mL, add 100 µL of a 20.8 mg/mL stock solution to 900 µL of the pre-mixed vehicle (adjusting the initial DMSO volume in the vehicle accordingly to maintain the 10% final concentration).
-
Add Saline: Add the sterile saline to the mixture to reach the final desired volume. Continuing the example, add 450 µL of saline.
-
Ensure Homogeneity: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.
-
Administration: The formulation is now ready for intraperitoneal injection in mice. The injection volume should be determined based on the animal's weight and the desired dosage.
Visualizing the Mechanism of Action and Experimental Workflow
This compound Mechanism of Action: Inhibition of TGF-β Signaling
This compound is a selective inhibitor of the TGF-β type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By binding to the ATP-binding site of the TGFβRI kinase domain, this compound prevents the receptor's activation. This inhibition blocks the subsequent phosphorylation of the downstream signaling molecules, Smad2 and Smad3.[4][5] As a result, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus are prevented, leading to the downregulation of TGF-β target gene expression.
Caption: this compound inhibits TGF-β signaling by blocking TGFβRI (ALK5) kinase activity.
Experimental Workflow: Preparing this compound for Cell-Based Assays
The following diagram illustrates the key steps for preparing this compound for use in in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Logical Troubleshooting Flowchart for this compound Precipitation
This flowchart provides a step-by-step guide to resolving precipitation issues with this compound in your experiments.
Caption: A logical flowchart for troubleshooting this compound precipitation issues.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xia & He Publishing [xiahepublishing.com]
Technical Support Center: Optimizing Nintedanib (BIBF 1120) Dosage for In Vivo Studies
Welcome to the technical support center for Nintedanib (formerly known as BIBF 1120). This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo studies with this multi-targeted tyrosine kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nintedanib (BIBF 1120)?
A1: Nintedanib is a potent, orally available small molecule that functions as a triple angiokinase inhibitor.[1] It competitively binds to the intracellular ATP-binding pocket of several receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] By inhibiting the autophosphorylation of these receptors, Nintedanib effectively blocks their downstream signaling cascades.[2][4] This action interferes with critical processes in angiogenesis, fibrosis, and tumor growth, such as fibroblast proliferation, migration, and differentiation.[2][4][5] Additionally, it has been shown to inhibit non-receptor tyrosine kinases like Src and Lck.[4][5]
Q2: What is a recommended starting dosage for Nintedanib in preclinical in vivo mouse models?
A2: Based on multiple preclinical studies in xenograft models of lung and pancreatic cancer, a frequently reported and well-tolerated oral dosage is 50 mg/kg, administered 5 days a week via oral gavage . Other studies have indicated that Nintedanib is highly active at well-tolerated doses ranging from 25-100 mg/kg daily.[3] The optimal dose may vary depending on the specific tumor model, animal strain, and experimental endpoints. Therefore, a pilot study to determine the most effective and tolerable dose within this range is recommended.
Q3: What are the common adverse effects observed with Nintedanib, and how can they be managed in a research setting?
A3: In clinical settings, the most common adverse events are gastrointestinal toxicities such as diarrhea, nausea, and vomiting, as well as reversible elevation of liver enzymes.[6][7] While direct translation to preclinical models can vary, it is crucial to monitor animals for signs of distress, including weight loss, lethargy, and changes in stool consistency. Should significant toxicity be observed, dose reduction is a primary management strategy.[7][8] For instance, if a 50 mg/kg dose leads to excessive weight loss, a reduction to 25 mg/kg could be considered. Regular monitoring of liver function through blood analysis may also be warranted in longer-term studies.
Q4: How should Nintedanib be prepared for oral administration in animal studies?
A4: For oral gavage, Nintedanib can be suspended in a 0.5% hydroxy-ethylcellulose (HEC) solution.[9] It is important to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Q5: Does Nintedanib exhibit direct cytotoxic effects on cancer cells in vitro?
A5: In vitro studies have generally shown that Nintedanib has negligible direct anti-proliferative or cytotoxic effects on a variety of lung and pancreatic cancer cell lines at pharmacologically achievable concentrations.[9][10] Its in vivo efficacy is primarily attributed to its anti-stromal and anti-angiogenic effects on the tumor microenvironment rather than direct tumor cell killing.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity (e.g., significant weight loss, lethargy) in the treatment group. | The administered dose is too high for the specific animal model or strain. | - Reduce the dosage. For example, if using 50 mg/kg, consider lowering it to 25 mg/kg. - Decrease the frequency of administration (e.g., from 5 days a week to 3 days a week). - Ensure accurate dosing and animal weight measurements. |
| Lack of significant anti-tumor efficacy. | - The dose may be too low. - The tumor model may be resistant to anti-angiogenic therapy. - The treatment duration may be insufficient. | - If no toxicity is observed, consider a dose-escalation study (e.g., increasing from 50 mg/kg to 75 or 100 mg/kg). - Evaluate the expression of VEGFR, FGFR, and PDGFR in the tumor model. - Extend the duration of the study to allow for anti-angiogenic effects to manifest. |
| Inconsistent results between animals in the same treatment group. | - Inaccurate oral gavage technique. - Non-homogenous drug suspension. | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure complete dose delivery. - Vigorously vortex the Nintedanib suspension before drawing each dose to ensure uniformity. |
| Precipitation of the compound during preparation. | Nintedanib has a pH-dependent solubility profile, with increased solubility at acidic pH (<3). | - While a 0.5% HEC suspension is standard, ensure proper formulation procedures are followed. If using other vehicles, check for compatibility and solubility. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Nintedanib (BIBF 1120)
| Target Kinase | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Data from cell-free kinase assays.[3] |
Table 2: Preclinical In Vivo Dosages of Nintedanib (BIBF 1120)
| Animal Model | Tumor Type | Dosage | Route | Frequency | Reference |
| NOD/SCID Mice | Lung Cancer (A549, Calu-6, H1993) | 50 mg/kg | Oral Gavage | 5 days/week | [9] |
| SCID Mice | Pancreatic Cancer (HPAF-II, MIA PaCa-2) | 50 mg/kg | Oral Gavage | 5 days/week | [9] |
| Nude Mice | Various Human Tumor Xenografts | 25-100 mg/kg | Oral Gavage | Daily | [3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
This protocol is a generalized procedure based on methodologies reported in preclinical lung and pancreatic cancer studies.[9][11]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A549 lung carcinoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Inject 1-2.5 x 10^6 cells subcutaneously into the flank of 6- to 8-week-old immunocompromised mice (e.g., NOD/SCID or nude mice).[9]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using caliper measurements (Volume = (length x width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
-
Nintedanib (BIBF 1120) Preparation and Administration:
-
Prepare a suspension of Nintedanib in 0.5% hydroxy-ethylcellulose (HEC) in water.[9]
-
Administer the selected dose (e.g., 50 mg/kg) via oral gavage. The control group should receive the vehicle (0.5% HEC) only.
-
Dosing is typically performed 5 days a week.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for signs of toxicity.
-
The study endpoint is reached when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor tissue can be fixed in formalin for immunohistochemistry (e.g., CD31 for microvessel density, cleaved caspase-3 for apoptosis) or snap-frozen for molecular analysis.[10]
-
Visualizations
Signaling Pathway Diagram
Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo Nintedanib studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of BIBF0775
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of BIBF0775, a selective TGFβ type I receptor (ALK5) inhibitor. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). It exhibits an IC50 value of 34 nM for ALK5.[1] Inhibition of ALK5 blocks the downstream signaling cascade mediated by SMAD proteins, which is involved in cellular processes like fibrosis and cell proliferation.
Q2: What are the known and potential off-target activities of this compound?
A2: While this compound is designed to be a selective ALK5 inhibitor, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. Notably, this compound is structurally related to Nintedanib (BIBF 1120), a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR). Therefore, it is plausible that this compound may exhibit inhibitory activity against these receptor tyrosine kinases. One study has confirmed that this compound can also inhibit PDGFR.[1][2]
Q3: What are the potential phenotypic consequences of these off-target effects in my experiments?
A3: Off-target inhibition of VEGFR, FGFR, and PDGFR can lead to a range of cellular effects that may confound experimental results. These can include:
-
Anti-angiogenic effects: Inhibition of VEGFR and FGFR can disrupt the formation of new blood vessels.[3]
-
Effects on cell proliferation and migration: PDGFR and FGFR signaling pathways are involved in cell growth and motility in various cell types, particularly fibroblasts and mesenchymal cells.
-
Alterations in extracellular matrix deposition: Besides the on-target effect on fibrosis through TGF-β inhibition, off-target effects on fibroblasts via PDGFR can also modulate matrix protein production.
Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?
A4: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-response analysis: On-target effects should be observed at concentrations consistent with the IC50 for ALK5 (around 34 nM). Off-target effects will likely require higher concentrations of this compound.
-
Rescue experiments: To confirm that an observed effect is due to ALK5 inhibition, you can try to rescue the phenotype by introducing a constitutively active form of ALK5 or by stimulating a downstream effector of the TGF-β pathway.
-
Use of structurally unrelated inhibitors: Compare the effects of this compound with another selective ALK5 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Direct measurement of on-target and off-target pathway activity: Use techniques like Western blotting to probe the phosphorylation status of key signaling proteins downstream of ALK5 (e.g., SMAD2/3) and potential off-targets (e.g., VEGFR2, PDGFRβ, FGFR1).
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Verify target engagement: Perform a dose-response experiment and confirm that the observed phenotype occurs at a concentration range consistent with the IC50 for ALK5. Profile downstream signaling: Analyze the phosphorylation status of SMAD2/3 (on-target) and key proteins in the VEGFR, PDGFR, and FGFR pathways (e.g., PLCγ, ERK, Akt) to identify which pathways are being affected at the concentrations used in your experiment. |
| Compound instability or poor cell permeability | Check compound stability: Ensure the compound is properly stored and handled. Instability in cell culture media can lead to loss of activity. Assess cell permeability: If the compound is not entering the cells efficiently, the intracellular concentration may not be sufficient to inhibit the target. Consider using permeabilization agents in initial mechanistic studies, but be aware of their potential side effects. |
| Cell line-specific factors | Characterize your cell line: Different cell lines have varying expression levels of on-target and off-target kinases. Profile the expression of ALK5, VEGFRs, PDGFRs, and FGFRs in your cell model. Consider cellular context: The cellular environment, including the presence of growth factors in the serum, can influence the activity of these signaling pathways. |
Problem 2: Difficulty in reproducing published data.
| Possible Cause | Troubleshooting Steps |
| Differences in experimental conditions | Review protocols carefully: Pay close attention to details such as cell density, serum concentration, and the duration of compound treatment. Standardize reagents: Use the same source and lot of this compound and other key reagents if possible. |
| Variability in compound purity and activity | Verify compound identity and purity: Use a reliable supplier and, if possible, independently verify the purity and activity of your this compound stock. |
| Assay-specific variability | Optimize your assay: Ensure that your assay is robust and has a good signal-to-noise ratio. For kinase assays, ensure you are working within the linear range of the enzyme and substrate concentrations. |
Quantitative Data on Kinase Inhibition
| Target Kinase | IC50 (nM) | Comments |
| On-Target | ||
| ALK5 (TGFβRI) | 34 | Primary target of this compound.[1] |
| Potential Off-Targets | ||
| PDGFR | Inhibition observed | The exact IC50 value is not specified in the available literature.[1] |
| VEGFRs | Likely inhibited | Based on structural similarity to Nintedanib. |
| FGFRs | Likely inhibited | Based on structural similarity to Nintedanib. |
Experimental Protocols
Key Experiment 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for the Promega Kinase-Glo® Luminescent Kinase Assay to determine the IC50 of this compound against a kinase of interest.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Purified recombinant kinase (e.g., ALK5, VEGFR2, PDGFRβ, FGFR1)
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® buffer and substrate according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer to create a range of concentrations for IC50 determination. Include a DMSO-only control.
-
Set up the kinase reaction: In each well of the assay plate, add the kinase, its specific substrate, and ATP at a concentration appropriate for the kinase being tested (typically at or near the Km for ATP).
-
Add this compound: Add the diluted this compound or DMSO control to the appropriate wells.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and detect ATP: Add an equal volume of the prepared Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Measure luminescence: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure luminescence using a plate-reading luminometer.
-
Data analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Key Experiment 2: Cell-Based Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a kit for measuring LDH release)
-
96-well clear or opaque tissue culture plates (depending on the assay)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Measure Cytotoxicity: At the end of the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathway targeted by this compound and the potential off-target pathways.
Caption: On-target TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target signaling pathways that may be inhibited by this compound.
Experimental Workflow
Caption: Troubleshooting workflow to distinguish between on- and off-target effects.
References
Technical Support Center: Troubleshooting Inconsistent Results with BIBF 1120 (Nintedanib)
Disclaimer: The compound "BIBF0775" was not found in scientific literature. This technical support guide has been created for BIBF 1120 (Nintedanib) , a well-researched triple angiokinase inhibitor, assuming "this compound" was a typographical error. The information provided should be adapted to your specific experimental context.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using BIBF 1120 (Nintedanib) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BIBF 1120 (Nintedanib)?
BIBF 1120 is an orally active, potent, triple angiokinase inhibitor that targets the ATP-binding sites of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2] By inhibiting these receptor tyrosine kinases, BIBF 1120 blocks downstream signaling pathways, including the MAPK and Akt pathways, which are crucial for the proliferation and survival of endothelial cells.[2][3] This ultimately leads to the inhibition of angiogenesis (the formation of new blood vessels), a critical process in tumor growth and fibrotic diseases.[3][4]
Q2: What are the recommended solvent and storage conditions for BIBF 1120?
For in vitro experiments, BIBF 1120 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to store the stock solution at -20°C for long-term stability.[1] The compound is stable under recommended storage conditions.[5] However, it is labile to acidic, neutral, and alkaline hydrolysis, as well as oxidative stress.[6] It is stable under photolytic and thermal stress.[6] Repeated freeze-thaw cycles should be avoided. For animal studies, the formulation will depend on the route of administration and specific protocol.
Q3: What are the known off-target effects of BIBF 1120?
While BIBF 1120 is a potent inhibitor of VEGFR, FGFR, and PDGFR, like most kinase inhibitors, it can have off-target effects, especially at higher concentrations. It has been shown to inhibit other kinases such as Lck, Flt-3 and Src.[2][7] Researchers should be mindful of potential off-target effects and can use complementary approaches, such as using a structurally different inhibitor for the same targets, to validate that the observed phenotype is a direct result of inhibiting the intended targets.
Troubleshooting Guide for Inconsistent Experimental Results
Problem 1: I am not observing the expected inhibition of cell proliferation in my cancer cell line.
-
Possible Cause 1: Cell line is not dependent on VEGFR, FGFR, or PDGFR signaling.
-
Troubleshooting Step: Confirm that your cell line expresses the target receptors (VEGFR, FGFR, PDGFR) at sufficient levels. BIBF 1120 did not show anti-proliferative effects in vitro on cancer cell lines that do not express these receptors.[3][8] You can check receptor expression levels via Western blot, qPCR, or by consulting cell line databases.
-
-
Possible Cause 2: Incorrect dosage or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration and duration for your specific cell line. While potent, the IC50 values for BIBF 1120 can vary between cell types.[3]
-
-
Possible Cause 3: Compound degradation.
Problem 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Step: Standardize your cell culture procedures. Ensure that cells are seeded at the same density and are in the same growth phase (ideally logarithmic) for each experiment. Cell confluency can significantly impact signaling pathways.
-
-
Possible Cause 2: Issues with compound preparation and handling.
-
Troubleshooting Step: Prepare fresh dilutions of BIBF 1120 from your stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium.
-
-
Possible Cause 3: Low bioavailability in in vivo models.
-
Troubleshooting Step: For in vivo studies, be aware that BIBF 1120 has low oral bioavailability (around 4.7%).[9] The formulation and route of administration can significantly impact its effectiveness. Consider alternative administration routes or formulations if you observe inconsistent tumor growth inhibition.[10][11]
-
Problem 3: Unexpected cytotoxicity in control cells at high concentrations.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: High concentrations of any small molecule inhibitor can lead to off-target effects and general cytotoxicity.[12] Determine the optimal, non-toxic concentration range for your specific cell line through a dose-response curve and viability assays (e.g., MTT or trypan blue exclusion).
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically below 0.1%).
-
Quantitative Data Summary
| Target Kinase | IC50 (nM)[1][7] |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Lck | 16 |
| Flt-3 | 26 |
| Cell-Based Assay | Cell Type | Stimulant | EC50 (nM)[3][7] |
| Proliferation Inhibition | HUVEC | VEGF | <10 |
| Proliferation Inhibition | HSMEC | VEGF | <10 |
| Proliferation Inhibition | HUVEC | bFGF | 290 |
| Proliferation Inhibition | Bovine Retinal Pericytes | PDGF-BB | 79 |
| Proliferation Inhibition | HUASMC | PDGF-BB | 69 |
Key Experimental Protocol: Western Blot for Downstream Signaling
This protocol is a standard method to assess the effect of BIBF 1120 on the phosphorylation of downstream targets like MAPK (ERK) and Akt.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of BIBF 1120 or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., VEGF or PDGF-BB) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Collect the lysate and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MAPK (p-ERK), total MAPK (t-ERK), phospho-Akt (p-Akt), and total Akt (t-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR: Evidence of a degradation product with a structure alert for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of nintedanib nanosuspension for inhaled treatment of experimental silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avalynpharma.com [avalynpharma.com]
- 12. benchchem.com [benchchem.com]
Preventing BIBF0775 Precipitation in Stock Solutions: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the potent TGF-β receptor I inhibitor, BIBF0775, maintaining its solubility in stock solutions is critical for experimental accuracy and reproducibility. Precipitation of the compound can lead to inaccurate dosing and misleading results. This technical support center provides a comprehensive guide to preventing and troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO.[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: A stock solution of this compound can be prepared in DMSO at a concentration of up to 62.5 mg/mL (126.36 mM).[1] It is important to note that achieving this concentration may require sonication.[1]
Q3: My this compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. What happened?
A3: This phenomenon is known as "solvent-shifting precipitation." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound can aggregate and precipitate out of the solution. To prevent this, a gradual dilution method is recommended.
Q4: How can I prevent precipitation when diluting my this compound stock solution for experiments?
A4: To prevent precipitation upon dilution, it is advisable to perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of the aqueous buffer or medium. Then, add this intermediate dilution to the final volume. This gradual decrease in solvent strength helps to keep the compound in solution.
Q5: What are the optimal storage conditions for this compound stock solutions?
A5: For long-term storage, this compound stock solutions should be stored at -80°C. For shorter periods, storage at -20°C for up to one year is also acceptable.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you encounter precipitation with your this compound stock solution, follow these troubleshooting steps:
-
Visual Inspection: Carefully inspect the stock solution vial for any visible crystals or cloudiness, especially after thawing.
-
Gentle Warming: If precipitation is observed, gently warm the solution in a water bath at a temperature not exceeding 37°C. Swirl the vial gently to aid in re-dissolving the precipitate.
-
Sonication: If warming is insufficient, sonicate the stock solution in a water bath sonicator for 5-10 minutes. This can help to break up aggregates and facilitate re-dissolution.[1]
-
Verify Concentration: If precipitation persists, it is possible that the intended concentration exceeds the solubility limit under your specific conditions. Consider preparing a fresh stock solution at a slightly lower concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₄N₄O₂ | [1] |
| Molecular Weight | 494.63 g/mol | [1] |
| Solubility in DMSO | 62.5 mg/mL (126.36 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 2 years | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution, the required mass of this compound is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 494.63 g/mol * 1000 mg/g * 1 mL = 4.9463 mg
-
-
-
Weighing:
-
Carefully weigh out 4.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound precipitation issues.
References
Technical Support Center: BIBF0775 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with BIBF0775 treatment. This compound is a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
A1: The effect of TGF-β signaling is highly context-dependent. In normal epithelial cells and early-stage cancers, TGF-β signaling often acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[2][4][5] Therefore, inhibition of TGFβRI by this compound in these contexts would be expected to increase cell viability or proliferation. Conversely, in advanced cancers, TGF-β signaling can promote tumor progression, so its inhibition might lead to a decrease in cell viability.[2][4] For example, this compound has been shown to be non-cytotoxic to HaCaT cells at concentrations up to 1000 nM.[3] It is crucial to understand the role of TGF-β signaling in your specific cell model.
Q2: At what concentration should I use this compound?
A2: this compound is a potent inhibitor of TGFβRI/ALK5 with a reported IC50 of 34 nM.[3] For cell-based assays, a starting concentration range of 30-300 nM is a reasonable starting point for dose-response experiments to inhibit Smad2/3 phosphorylation.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known off-targets of this compound?
A3: this compound is a selective inhibitor for ALK5 over VEGFR2 and PDGFRα.[3] However, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The indolinone scaffold, to which this compound belongs, has been associated with off-target activities.[7][8] If you observe unexpected phenotypes, it is advisable to perform a kinase profile screen to identify potential off-target interactions.
Troubleshooting Guide
Problem 1: Unexpected Decrease in Cell Viability/Cytotoxicity
You are observing a significant decrease in cell viability after treating your cells with this compound, which is contrary to the expected outcome for your cell model.
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | The role of TGF-β signaling is highly cell-type specific. In some advanced cancers, tumor cells become dependent on TGF-β signaling for survival and proliferation. In these cases, inhibiting TGFβRI with this compound would be expected to decrease cell viability. Confirm the role of TGF-β in your specific cell line through literature review or preliminary experiments (e.g., stimulating with TGF-β ligand). |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases essential for cell survival. Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent. Use the lowest effective concentration of this compound. Consider using another selective TGFβRI inhibitor with a different chemical scaffold to see if the effect is reproducible. If available, a structurally related inactive control compound can help differentiate on-target from off-target effects.[8] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the same concentration of solvent used for this compound) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). |
| Experimental Artifact | The cell viability assay itself might be giving false results. Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Confirm the cytotoxic effect with an alternative method (e.g., Trypan Blue exclusion, Annexin V/PI staining). |
Problem 2: No Effect on Cell Viability
You are not observing any change in cell viability after treating your cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure that your stock of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. Test the activity of your compound on a known TGF-β responsive cell line as a positive control. |
| Low Receptor Expression | Your cell line may not express sufficient levels of TGF-β receptors (TβRI and TβRII). Verify receptor expression using techniques like Western blot, qPCR, or flow cytometry. |
| Cellular Context | The cellular response to TGF-β inhibition can be influenced by factors such as cell density and serum concentration in the culture media. Optimize your cell seeding density and consider serum-starving your cells before treatment to reduce confounding factors from growth factors in the serum. |
| Incorrect Assay Timing | The effects of TGFβRI inhibition on cell viability may not be apparent at the time point you are measuring. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Redundant Signaling Pathways | Other signaling pathways may be compensating for the inhibition of TGF-β signaling, thus maintaining cell viability. Investigate potential crosstalk with other pathways (e.g., MAPK/ERK, PI3K/AKT) in your cell model. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using your desired treatment conditions with this compound. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just before analysis, add 5 µL of PI staining solution.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Flow cytometry tubes
-
This compound-treated and control cells
-
PBS
-
Cold 70% Ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[10]
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cell viability results with this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. medicine.uams.edu [medicine.uams.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Improving the Efficacy of BIBF0775 in Experiments
Disclaimer: The compound "BIBF0775" is not widely documented in publicly available scientific literature. This guide has been constructed using information on a closely related and well-characterized compound, BIBF 1120 (Nintedanib), a multi-target tyrosine kinase inhibitor. The principles, experimental protocols, and troubleshooting advice provided herein are based on the known characteristics of Nintedanib and are intended to serve as a comprehensive template. Researchers using "this compound" should adapt these guidelines based on the specific properties of their molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My IC50 value for this compound is higher than expected in my cell-based assay. What are the potential causes?
Several factors can contribute to a rightward shift in the dose-response curve, leading to a higher than expected IC50 value. Consider the following:
-
Compound Stability: Ensure that your stock solution of this compound is fresh and has been stored correctly, protected from light and at the recommended temperature (-20°C or -80°C). Repeated freeze-thaw cycles should be avoided.
-
Serum Protein Binding: this compound, like many small molecule inhibitors, may bind to serum proteins (e.g., albumin) in the cell culture medium. This binding reduces the free concentration of the compound available to interact with its target. Consider reducing the serum concentration in your assay medium or using a serum-free medium for the duration of the treatment.
-
Cell Density: High cell density can lead to an increased number of target molecules, requiring a higher concentration of the inhibitor to achieve the same level of inhibition. It is crucial to maintain consistent cell seeding densities across experiments.
-
Assay Duration: The incubation time with the compound can influence the observed IC50. A shorter incubation period may not be sufficient to observe the full inhibitory effect. Conversely, a very long incubation might lead to compound degradation or the activation of compensatory signaling pathways.
-
Cell Line Specifics: The genetic background of your cell line, including the expression level of the target kinases and the presence of any mutations, can significantly impact the sensitivity to the inhibitor.
2. I am observing significant off-target effects or cellular toxicity at concentrations where I expect to see specific inhibition. How can I mitigate this?
Distinguishing between specific on-target effects and general toxicity is a common challenge. Here are some strategies:
-
Dose-Response and Time-Course Studies: Conduct a thorough dose-response analysis to identify a concentration range where you observe inhibition of your target of interest without causing widespread cell death. A time-course experiment can also help determine the optimal treatment duration.
-
Use of Control Compounds: Include a negative control (a structurally related but inactive compound, if available) and a positive control (a known inhibitor of the same target) in your experiments. This will help you to attribute the observed effects to the specific inhibitory activity of this compound.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays. For example, if you are observing a decrease in cell proliferation, you could validate this with a cell cycle analysis or an apoptosis assay.
-
Target Engagement Assays: To confirm that this compound is interacting with its intended target in your cellular context, consider performing a cellular thermal shift assay (CETSA) or a Western blot to assess the phosphorylation status of the downstream effectors of the target kinase.
3. How can I confirm that this compound is inhibiting the intended signaling pathway in my cells?
To verify the mechanism of action, you should assess the phosphorylation status of key downstream signaling molecules. This compound is expected to inhibit the signaling cascades mediated by VEGFR, FGFR, and PDGFR.
-
Western Blotting: This is the most common method to assess changes in protein phosphorylation. You should probe for the phosphorylated forms of key downstream effectors such as PLCγ, ERK1/2 (p44/p42 MAPK), and Akt. A significant decrease in the phosphorylation of these proteins upon treatment with this compound would indicate successful target inhibition.
-
ELISA: Commercially available ELISA kits can provide a more quantitative measure of the phosphorylation status of specific proteins.
-
Phospho-Proteomic Profiling: For a more global and unbiased view of the signaling pathways affected by this compound, you could consider mass spectrometry-based phospho-proteomic approaches.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of Nintedanib (BIBF 1120)
| Kinase Target | IC50 (nM) |
| VEGFR1 | 34 |
| VEGFR2 | 13 |
| VEGFR3 | 13 |
| FGFR1 | 69 |
| FGFR2 | 37 |
| FGFR3 | 108 |
| PDGFRα | 59 |
| PDGFRβ | 65 |
| Lck | 16 |
| Lyn | 97 |
| Src | 156 |
Data presented are representative values from published literature and may vary depending on the specific assay conditions.
Table 2: Cellular Activity of Nintedanib (BIBF 1120)
| Cell Line | Assay | IC50 (nM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-stimulated proliferation | 9 |
| HUAF (Human Umbilical Artery Fibroblasts) | PDGF-stimulated proliferation | 46 |
| HMVEC (Human Dermal Microvascular Endothelial Cells) | bFGF-stimulated proliferation | 29 |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
-
Cell Seeding and Treatment: Seed cells (e.g., HUVECs) in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-ERK1/2, total ERK1/2, p-Akt, and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Proliferation Assay (MTS/WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting logic for high IC50 values.
Technical Support Center: Minimizing Nintedanib (BIBF 1120) Toxicity in Animal Models
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Nintedanib (formerly known as BIBF 1120) in pre-clinical animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate common toxicities and manage adverse events during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for Nintedanib toxicity in common animal models?
A1: Pre-clinical safety studies have identified several primary target organs for Nintedanib-related toxicity across different species. These include the bone, liver, kidneys, and reproductive organs.[1] In mice, rats, and monkeys, bone-related findings have been observed, such as dentopathy and thickening of growth plates.[1] Liver and kidney toxicity have been noted primarily in rats, while effects on the ovaries have been seen in both mice and rats.[1] The immune system, including the adrenal glands, bone marrow, spleen, and thymus, has also been identified as a target of toxicity.[1]
Q2: What are the most common dose-limiting toxicities observed with oral Nintedanib administration in animals?
A2: The most frequently reported dose-limiting toxicities in animal studies are gastrointestinal (GI) issues, similar to what is observed in human clinical trials.[2][3][4] These can manifest as diarrhea, decreased appetite, and weight loss.[5] Elevated liver enzymes are another significant dose-dependent toxicity.[6][7] In reproductive toxicology studies, Nintedanib has been shown to be embryocidal and teratogenic at maternally non-toxic doses in rats and rabbits.[1]
Q3: Are there alternative formulations of Nintedanib that may reduce systemic toxicity?
A3: Yes, research into alternative formulations aims to reduce systemic exposure and associated side effects. Inhaled Nintedanib is one such approach being investigated for pulmonary fibrosis models.[8] Studies suggest that inhaled administration can deliver therapeutic concentrations to the lungs with lower systemic bioavailability, potentially reducing off-target toxicities.[8] Additionally, nanoparticle-based delivery systems, such as polymeric micelles, are being explored to improve drug targeting and reduce systemic side effects.[9][10]
Q4: How does Nintedanib toxicity profile change in combination with other therapies?
A4: The combination of Nintedanib with other therapeutic agents can alter its toxicity profile. When combined with chemotherapeutic agents like docetaxel, an increase in GI toxicity and elevated liver enzymes may be observed.[7] However, some studies in animal models of silicosis have shown that a low-dose combination of Nintedanib and Pirfenidone did not lead to a significant increase in safety risks compared to monotherapy.[11][12] Careful monitoring is crucial when administering Nintedanib in combination with other drugs.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss or Diarrhea | Gastrointestinal toxicity due to Nintedanib administration. | - Consider a dose reduction or temporary interruption of treatment.[5] - Ensure adequate hydration and nutrition for the animals. - For diarrhea, consider co-administration of anti-diarrheal agents like loperamide, after consulting with a veterinarian.[2][7] |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity, a known side effect of Nintedanib.[6] | - Reduce the dose of Nintedanib.[6][7] - Monitor liver enzymes more frequently. - If elevations are severe, treatment discontinuation may be necessary. |
| Reproductive Toxicity (in breeding studies) | Nintedanib is a potent teratogen and can impair fertility.[1] | - Nintedanib should not be administered to pregnant animals unless it is the focus of the study. - For studies not focused on reproductive effects, use of non-breeding animals is advised. |
| Poor Tolerability in Specific Animal Strains | Pharmacokinetic and pharmacodynamic variability between strains. | - Conduct pilot studies with smaller groups to determine the maximum tolerated dose (MTD) in the specific strain being used. - Consider adjusting the dosing schedule (e.g., less frequent administration if the therapeutic window allows). |
Quantitative Toxicity Data
Table 1: Summary of Nintedanib (BIBF 1120) Toxicity in Animal Models
| Species | Dose Range | Observed Toxicities | Reference |
| Mice | 25-100 mg/kg/day (p.o.) | Well-tolerated in some tumor models. Target organs include bone, liver, ovaries, and immune system. | [1][13] |
| Rats | 30-60 mg/kg/day (p.o.) | Liver fibrosis model: Reduced hepatic necrosis and inflammation. General toxicity: Target organs include bone, liver, kidney, ovaries, and immune system. Reproductive toxicity observed. | [1][14] |
| Monkeys | Up to 12 months | Target organs include bone and immune system. | [1] |
Experimental Protocols
Protocol 1: Assessment of Liver Toxicity in a Mouse Model
This protocol is based on methodologies described in studies evaluating Nintedanib's effect on liver fibrosis.[14]
-
Animal Model: C57Bl/6 mice.
-
Induction of Liver Fibrosis (if applicable): Administration of carbon tetrachloride (CCl4) at 500 mg/kg twice weekly for 3 weeks to induce liver injury.
-
Nintedanib Administration:
-
Preventive: Daily oral gavage of Nintedanib (30 or 60 mg/kg/day) for the duration of the study (21 days).
-
Therapeutic: Initiate daily oral gavage of Nintedanib (30 or 60 mg/kg/day) from day 7 or day 14 after the start of CCl4 administration.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Collect blood samples at specified time points to measure serum alanine aminotransferase (ALT) levels.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect liver tissue.
-
Perform histological analysis (e.g., H&E staining) to assess hepatic necrosis, inflammation, and fibrosis.
-
Measure hepatic collagen content.
-
Analyze liver homogenates for markers of inflammation (e.g., myeloperoxidase, IL-6, IL-1β) and fibrosis (e.g., TIMP-1).[14]
-
Visualizations
Caption: Nintedanib's mechanism of action.
Caption: General workflow for a Nintedanib toxicity study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Patient Profile-Based Management with Nintedanib in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Narrative Review of Real-World Data on the Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nintedanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Appraisal of Nintedanib-Loaded Mixed Polymeric Micelles as a Potential Nanovector for Non-Invasive Pulmonary Fibrosis Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Combined therapy with pirfenidone and nintedanib counteracts fibrotic silicosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
BIBF0775 experimental variability and controls
Important Note: Information regarding a specific compound designated "BIBF0775" is not publicly available in the searched resources. The following technical support guide is a generalized framework based on common issues encountered in cell-based assays involving small molecule inhibitors. Researchers using any experimental compound, including one designated this compound, should adapt these principles to their specific molecule and experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common sources of experimental variability and provides guidance on appropriate controls.
| Question ID | Question | Answer |
| VAR-01 | Why am I seeing high variability between replicate wells treated with my compound? | High variability can stem from several sources: 1. Pipetting Inaccuracy: Ensure proper pipette calibration and technique. For potent compounds, small volume errors can lead to large concentration differences. 2. Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable responses. Optimize and strictly control seeding density.[1] 3. Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell health. Avoid using outer wells for critical experiments or ensure proper humidification. 4. Compound Instability/Precipitation: Visually inspect wells for any signs of compound precipitation. Ensure the compound is fully solubilized in the vehicle and that the final concentration in media is below its solubility limit. |
| CTRL-01 | What are the essential positive and negative controls for my cell-based assay? | Proper controls are critical for data interpretation.[2][3] 1. Negative Control (Vehicle): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent on the cells. 2. Positive Control (Stimulated): If studying the inhibitory effect of a compound, a positive control would be cells treated with a known potent stimulant of the pathway to ensure the cells are responsive.[3] 3. Positive Control (Inhibitor): Use a well-characterized inhibitor of the same target or pathway to confirm the assay can detect inhibition. 4. Unstained/Untreated Cells: These are essential for setting baseline fluorescence or other readings and identifying autofluorescence.[2] |
| ASSAY-01 | My dose-response curve is not sigmoidal. What could be the issue? | An ideal dose-response curve has a sigmoidal shape. Deviations can indicate: 1. Incorrect Concentration Range: The tested concentrations may be too high (leading to a flat top of 100% inhibition) or too low (not reaching maximal effect). Perform a wider range of concentrations. 2. Compound Cytotoxicity: At high concentrations, the compound may be causing cell death through off-target effects, which can skew the results of assays measuring specific pathway inhibition. Run a parallel cytotoxicity assay (e.g., Trypan Blue, Calcein-AM) to assess cell health.[4] 3. Assay Interference: The compound itself might interfere with the assay detection method (e.g., autofluorescence). Test the compound in a cell-free version of the assay if possible. |
| VAR-02 | How can I minimize inter-experimental variability? | To ensure reproducibility between experiments: 1. Standardize Cell Culture Conditions: Use cells of a consistent passage number, maintain a strict sub-culturing schedule, and ensure media and supplements are from the same lot where possible. 2. Use a Reference Control: A large, single batch of cells (e.g., frozen PBMCs from one donor) can be used as a consistent reference sample in each experiment to monitor for shifts in assay performance.[3] 3. Consistent Incubation Times: Adhere strictly to the optimized incubation times for compound treatment and assay development. |
Experimental Protocols
General Protocol: Cell Viability/Cytotoxicity Assay
This protocol describes a typical workflow for assessing the effect of a compound on cell viability using a fluorescent dye.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the experimental compound in culture media.
-
Also prepare vehicle control wells containing the same final concentration of the vehicle (e.g., 0.1% DMSO).
-
Remove the old media from the cells and add the media containing the compound or vehicle.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (Example using Calcein-AM):
-
Prepare the Calcein-AM working solution according to the manufacturer's instructions.
-
Remove the compound-containing media from the wells.
-
Wash the cells gently with PBS.
-
Add the Calcein-AM working solution to each well.
-
Incubate for the recommended time (e.g., 30 minutes) at 37°C, protected from light.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" background control wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the compound concentration to generate a dose-response curve.
-
Signaling Pathways and Workflows
Troubleshooting Logic for High Experimental Variability
This diagram outlines a logical workflow for diagnosing the root cause of high variability in experimental results.
Caption: Troubleshooting workflow for high experimental variability.
General Experimental Workflow for Compound Screening
This diagram illustrates a standard workflow for screening a compound for biological activity.
Caption: Standard workflow for in vitro compound screening.
References
Validation & Comparative
Validating BIBF0775 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIBF0775 (Nintedanib), a multi-targeted tyrosine kinase inhibitor, with alternative therapeutic agents. We present supporting experimental data for its mechanism of action and detail a practical methodology for validating its target engagement in a cellular context.
Nintedanib is a small molecule inhibitor that simultaneously targets three key receptor tyrosine kinase families involved in angiogenesis and fibrosis: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling cascades, thereby inhibiting the proliferation and migration of fibroblasts and endothelial cells.[3][4]
Comparative Analysis of Kinase Inhibitors
To contextualize the therapeutic potential of this compound, the following table summarizes its in vitro potency against its primary targets in comparison to other well-established multi-kinase inhibitors. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the drug required to inhibit 50% of the kinase activity.
| Compound | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR/Flk-1) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound (Nintedanib) | 34 | 13 | 13 | 69 | 37 | 108 | 59 | 65 |
| Sorafenib | 26 | 90 | 20 | 580 | - | - | - | 57 |
| Sunitinib | - | 80 | - | >10-fold selective for VEGFR/PDGFR | - | - | - | 2 |
| Pazopanib | 10 | 30 | 47 | 74 | - | - | 84 | - |
Data sourced from publicly available databases and publications.[1][5][6][7][8]
Experimental Validation of Target Engagement
Confirmation of a drug's interaction with its intended target within a cellular environment is a critical step in drug development. While direct binding assays like the Cellular Thermal Shift Assay (CETSA) are powerful tools, observing the modulation of downstream signaling pathways provides compelling evidence of target engagement.[6][9][10]
One such approach is to measure the phosphorylation status of key downstream signaling proteins. Nintedanib is known to inhibit Src family kinases, which include Lymphocyte-specific protein tyrosine kinase (Lck).[3] A reduction in the phosphorylation of Lck upon treatment with Nintedanib serves as a surrogate marker for its target engagement. A detailed protocol for a Western blot-based assay to assess Lck phosphorylation is provided below.
Experimental Protocol: In-Cell Western Blot for Lck Phosphorylation
This protocol is adapted from a study investigating the immunomodulatory effects of Nintedanib on T-cells.[11]
1. Cell Culture and Treatment:
-
Culture primary human T-cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 1x10^5 cells per well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of Nintedanib (e.g., 10, 30, and 100 nM) or vehicle control (DMSO) for 20 minutes at 37°C.[11]
2. Cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 (10 µg/mL) and anti-CD28 (2 µg/mL) antibodies to the culture medium.[11]
-
Incubate for 15 minutes at 37°C to induce T-cell activation and subsequent Lck phosphorylation.[11]
3. Cell Lysis:
-
Following stimulation, immediately place the plate on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add 50 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 10 minutes with gentle agitation to ensure complete lysis.
4. Protein Quantification:
-
Centrifuge the plate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Lck (Tyr394) and total Lck, diluted in the blocking buffer.[11] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Lck signal to the total Lck signal to account for any variations in protein loading.
-
A dose-dependent decrease in the normalized phospho-Lck signal in Nintedanib-treated cells compared to the vehicle control indicates successful target engagement.[11]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathway inhibited by this compound and the experimental workflow for its target engagement validation.
Caption: this compound inhibits key signaling pathways.
Caption: In-Cell Western Blot Workflow.
References
- 1. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nintedanib selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIBF 1120/ nintedanib : a new triple angiokinase inhibitor-directed therapy in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Nintedanib on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of BIBF0775: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of BIBF0775, a potent inhibitor of Transforming Growth Factor-β Receptor I (TGFβRI/ALK5), against other kinases. The data presented herein, summarized from key studies, offers objective insights into its cross-reactivity, supported by detailed experimental protocols and a visual representation of its primary signaling pathway.
This compound is a selective inhibitor of the TGFβ type I receptor (ALK5) with an IC50 of 34 nM.[1] Its development as a therapeutic agent hinges on its ability to selectively target ALK5 while minimizing off-target effects on other kinases, which can lead to unforeseen side effects. This guide delves into the quantitative data available on its kinase selectivity.
Comparative Analysis of Kinase Inhibition
To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, ALK5, and other closely related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ALK5 |
| TGFβRI (ALK5) | 34 | 1 |
| VEGFR2 | 1,447 | ~42 |
| PDGFRα | 890 | ~26 |
Data sourced from Roth GJ, et al. J Med Chem. 2010.
The data clearly indicates a high degree of selectivity of this compound for its primary target, ALK5. It is approximately 42-fold more selective for ALK5 than for VEGFR2 and about 26-fold more selective than for PDGFRα. Further studies have shown that this compound exhibits low cross-reactivity against a broader panel of the human kinome, though detailed quantitative data from a comprehensive kinome scan remains to be publicly presented.
Experimental Methodologies
The determination of the kinase inhibitory activity of this compound was conducted using a standardized in vitro kinase assay. The following protocol provides a detailed overview of the methodology employed in the key cited study.
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant human kinase enzymes (TGFβRI/ALK5, VEGFR2, PDGFRα, etc.)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Appropriate peptide substrate for each kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³³P]ATP
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: A serial dilution of this compound was prepared in DMSO to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture Preparation: For each kinase, a reaction mixture was prepared containing the kinase enzyme, its specific peptide substrate, and kinase buffer.
-
Inhibition Assay: The serially diluted this compound was added to the kinase reaction mixture and pre-incubated for a specified period (e.g., 10 minutes) at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction was initiated by the addition of a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration was typically at or near the Km for each respective kinase.
-
Incubation: The reaction was allowed to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction was terminated by the addition of a stop solution (e.g., phosphoric acid). The phosphorylated substrate was then captured on a filter plate.
-
Quantification: The amount of incorporated radiolabeled phosphate was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction containing only DMSO. The IC50 values were then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway of TGFβRI (ALK5)
This compound exerts its therapeutic effect by inhibiting the TGF-β signaling pathway. The following diagram illustrates the canonical signaling cascade initiated by TGF-β and the point of inhibition by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
This guide provides a foundational understanding of the cross-reactivity profile of this compound. For researchers considering this inhibitor for their studies, the presented data underscores its high selectivity for ALK5. The detailed experimental protocol offers a template for reproducing or expanding upon these findings. Further comprehensive kinome-wide profiling would provide an even more complete picture of its selectivity and potential off-target interactions.
References
A Comparative Analysis of BIBF0775 and its Alternatives in Targeting the TGF-β Receptor I
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results and reproducibility of the transforming growth factor-β receptor I (TGF-βRI) inhibitor, BIBF0775, alongside a prominent alternative, Galunisertib (LY2157299). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation.
Executive Summary
This compound is a potent and selective inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). Experimental data demonstrates its ability to inhibit ALK5 kinase activity at nanomolar concentrations. To assess the reproducibility and comparative efficacy of this compound, this guide evaluates its performance against Galunisertib, a well-characterized ALK5 inhibitor that has undergone extensive preclinical and clinical investigation. The following sections present a detailed comparison of their biochemical and cellular activities, supported by experimental protocols and pathway diagrams.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the key in vitro potency data for this compound and Galunisertib. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | TGF-βRI (ALK5) | Kinase Assay | 34 | [1] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | Kinase Assay | 56 | [2] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | Autophosphorylation Assay | 0.051 | [3] |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
TGF-βRI (ALK5) Kinase Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of compounds against the TGF-βRI kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against TGF-βRI (ALK5).
Materials:
-
Recombinant human TGF-βRI (ALK5) kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic peptide substrate for TGF-βRI)
-
Test compounds (e.g., this compound, Galunisertib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase buffer, TGF-βRI enzyme, and substrate.
-
Add 2 µL of the enzyme mix to each well.
-
Prepare a solution of ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-SMAD2/3 Assay Protocol
This protocol describes a method to assess the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a cellular context.
Objective: To determine the potency of a test compound in inhibiting the TGF-β signaling pathway in cells.
Materials:
-
Human cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compounds (e.g., this compound, Galunisertib) dissolved in DMSO
-
Lysis buffer
-
Antibodies: primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425), and total SMAD2/3; secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TGF-β1 for a defined period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phospho-SMAD2/3 and total SMAD2/3 in the lysates using an appropriate method such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
ELISA/HTRF: Use a plate-based immunoassay with specific capture and detection antibodies.
-
-
Quantify the signal for phospho-SMAD2/3 and normalize it to the total SMAD2/3 signal.
-
Calculate the percent inhibition of TGF-β-induced SMAD phosphorylation for each compound concentration and determine the IC50 value.
Mandatory Visualization
TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TGF-β signaling pathway and the mechanism of inhibition by this compound.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI (ALK5).
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical workflow for evaluating the potency and selectivity of a kinase inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.
Conclusion
References
In Vitro Specificity of BIBF 0775 (Nintedanib): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro specificity of BIBF 0775, also known as Nintedanib, against other multi-targeted kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Nintedanib is a potent small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth: vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1][2][3][4] Its efficacy is attributed to this "triple angiokinase" inhibition.[1][2][3] This guide will delve into the in vitro kinase selectivity of Nintedanib and compare it with other well-established kinase inhibitors, namely Sunitinib, Sorafenib, and Vandetanib.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activity (IC50 in nM) of Nintedanib and comparator compounds against their primary targets and a selection of other kinases. This data has been compiled from various sources and provides a comparative overview of their potency and selectivity.
Table 1: Inhibition of Primary Angiogenic Receptor Tyrosine Kinases
| Kinase | Nintedanib (BIBF 0775) IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Vandetanib IC50 (nM) |
| VEGFR1 | 34[1][5] | - | - | - |
| VEGFR2 | 13-21[1][5] | - | 90[6] | 40[7] |
| VEGFR3 | 13[1][5] | - | 20[6] | 110[7] |
| FGFR1 | 69[1][5] | - | 580[3] | >1100[8] |
| FGFR2 | 37[1][5] | - | - | - |
| FGFR3 | 108[1][5] | - | - | - |
| PDGFRα | 59[1][5] | - | - | - |
| PDGFRβ | 65[1][5] | - | 57[6] | >3600[8] |
Table 2: Inhibition of Other Selected Kinases
| Kinase | Nintedanib (BIBF 0775) IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Vandetanib IC50 (nM) |
| c-Kit | - | - | 68[6] | >10000[8] |
| Flt-3 | 26[5] | - | 58[6] | - |
| RET | - | - | - | 130[7] |
| EGFR | >1000[9] | - | >1000[3] | 500[7] |
| Src | - | - | - | - |
| Lck | 16[5] | - | - | - |
| Lyn | - | - | - | - |
| B-Raf | - | - | 22 (wild-type), 38 (V599E)[3] | - |
| Raf-1 | - | - | 6[3] | - |
Note: A head-to-head comparison revealed Nintedanib to have a more potent and balanced inhibition profile across the triple angiokinase panel compared to Sunitinib, Vandetanib, Pazopanib, and Cediranib.[2] Sorafenib was found to be the least potent in this specific comparison.[2] A broader screening of Nintedanib against 245 kinases identified an additional 21 kinases inhibited with IC50 values below 100 nM.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for determining kinase inhibition, the following diagrams are provided.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of Nintedanib's (BIBF 1120) Anti-Tumor Activity: A Comparative Guide
Introduction
Nintedanib, also known as BIBF 1120, is an orally available, small-molecule triple angiokinase inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical models.[1][2][3] This guide provides a comparative overview of the in vivo validation of Nintedanib's efficacy, contrasting its performance with other anti-angiogenic agents. It is intended for researchers, scientists, and drug development professionals interested in the pre-clinical data supporting Nintedanib's therapeutic potential. The primary mechanism of action for Nintedanib involves the competitive inhibition of the intracellular ATP-binding sites of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[4][5] This action blocks key signaling pathways involved in tumor angiogenesis, proliferation, and fibroblast activation.[4][6][7]
Data Presentation: Comparative Efficacy of Nintedanib
The following tables summarize the quantitative data from various in vivo studies, showcasing Nintedanib's anti-tumor activity and comparing it with other targeted therapies.
Table 1: Nintedanib Monotherapy in Human Tumor Xenograft Models
| Cancer Type | Animal Model | Cell Line | Treatment and Dose | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice | NCI-H1703 | Nintedanib (100 mg/kg) | Tumor shrinkage with a Tumor Growth Inhibition (TGI) of 107%. | [8] |
| Hepatocellular Carcinoma (HCC) | Nude Mice | PLC/PRF/5 | Nintedanib (50 and 100 mg/kg/day) | Significant tumor growth inhibition (T/C = 0.36 and 0.42, respectively). | [1] |
| Lung Cancer | NOD/SCID Mice | A549 | Nintedanib (daily) | Inhibition of primary tumor growth as a single agent. | [9] |
| Pancreatic Cancer | Preclinical Models | - | Nintedanib | Inhibition of primary tumor growth as a single agent. | [10] |
| Osteosarcoma | Syngeneic C57BL/6 Mice | AXT | Nintedanib (50 mg/kg, daily) | Decreased primary tumor size and reduced circulating tumor cells and lung metastasis. | [11] |
Table 2: Comparative Efficacy of Nintedanib vs. Other Tyrosine Kinase Inhibitors (TKIs)
| Cancer Type | Animal Model | Treatment and Dose | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice | Nintedanib (100 mg/kg) vs. Vatalanib (100 mg/kg) and Imatinib (75 mg/kg) | Nintedanib (TGI 107%) was more potent than Vatalanib (TGI 73%) and Imatinib (TGI 45-58%). | [8] |
| Renal Cell Carcinoma (RCC) | Human Patients | Nintedanib (200 mg twice daily) vs. Sunitinib (50 mg once daily) | Comparable Progression-Free Survival (PFS) at 9 months (43.1% vs 45.2%). Median PFS was 8.4 months in both groups. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo tumor model studies involving Nintedanib.
General Xenograft Tumor Model Protocol
-
Cell Culture and Preparation: Human tumor cell lines (e.g., NCI-H1703, A549, PLC/PRF/5) are cultured in appropriate media.[8][9] On the day of implantation, cells are harvested, washed, and resuspended in a solution of PBS and Matrigel (1:1 ratio) to form a single-cell suspension.[13]
-
Animal Models: Immunodeficient mice, such as nude or NOD/SCID mice, are typically used for xenograft studies to prevent rejection of human tumor cells.[8][9]
-
Tumor Implantation: A specific number of tumor cells (e.g., 2-5 million cells in 50-100µL) are injected subcutaneously into the flank of each mouse.[13] For orthotopic models, tumor cells or tissues are implanted into the corresponding organ of the mice.[13]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Nintedanib is typically administered orally (p.o.) on a daily basis at doses ranging from 25-100 mg/kg.[2][3] The vehicle solution is administered to the control group.
-
Monitoring and Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored to assess toxicity.[1]
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[1][10]
-
Tumor Growth Inhibition (TGI) is calculated to quantify the anti-tumor effect.
-
Immunohistochemical Analysis of Angiogenesis
-
Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are stained with antibodies against markers of angiogenesis, such as CD31 for microvessel density and NG2 for pericyte coverage.[10]
-
Analysis: The stained sections are then analyzed to quantify changes in the tumor microenvironment as a result of treatment.
Mandatory Visualizations
Signaling Pathways Inhibited by Nintedanib
Caption: Nintedanib inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Experimental Workflow for In Vivo Anti-Tumor Activity Assessment
Caption: A typical workflow for evaluating anti-tumor efficacy in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. A randomised, phase II study of nintedanib or sunitinib in previously untreated patients with advanced renal cell cancer: 3-year results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Safety Operating Guide
Proper Disposal of BIBF0775: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Tyrosine Kinase Inhibitor BIBF0775
For researchers, scientists, and drug development professionals handling the potent tyrosine kinase inhibitor this compound, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, grounded in safety data sheet recommendations and general best practices for the handling of hazardous chemical compounds.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[1] All personnel must be familiar with the Safety Data Sheet (SDS) before working with this compound.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment (PPE) should be worn:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. |
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] This necessitates that all waste contaminated with this compound be treated as hazardous chemical waste.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated into a designated hazardous waste stream.[1] This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weigh paper).
-
Contaminated PPE (e.g., gloves).
-
Rinsate from decontaminated glassware.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a clearly labeled, puncture-resistant container.
-
The label should prominently display "Hazardous Waste," the chemical name "this compound," and any other institutional-required information.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label must indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.[2]
-
Crucially, do not dispose of solutions containing this compound down the drain. [2]
-
Step 3: Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO).[2]
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Secondary Wash: Following the initial rinse, wash the labware with an appropriate laboratory detergent and water.[2]
-
Final Rinse: Rinse thoroughly with water.[2]
Step 4: Storage and Disposal
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Disposal Plan
The following diagram illustrates a typical experimental workflow involving this compound, integrating the key disposal steps.
References
Personal protective equipment for handling BIBF0775
Essential Safety and Handling Guide for BIBF0775
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational workflow and disposal.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is mandatory to mitigate risks.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Data sourced from this compound Material Safety Data Sheet.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense against exposure. While the specific level of PPE may vary based on the experimental conditions and scale, the following are the minimum recommended standards for handling this compound powder and solutions.
Recommended PPE for Handling this compound
| Body Part | Recommended Protection |
| Respiratory | A NIOSH-approved N95 or higher filtering facepiece respirator should be used when handling the powder form to avoid inhalation of dust.[2] For handling solutions, work in a well-ventilated area or a chemical fume hood to avoid breathing vapors or mists.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[3][4][5][6] Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Eyes | Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes or airborne particles.[2][3][4][5] |
| Body | A standard laboratory coat should be worn to protect the skin and clothing.[5] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls. |
| Feet | Closed-toe shoes are required in the laboratory at all times. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inventory and Storage : Log the compound into your chemical inventory. Store the container tightly sealed in a cool, well-ventilated area.[1] The powder form should be stored at -20°C, while solutions should be stored at -80°C.[1]
-
Donning PPE : Before handling, put on all required personal protective equipment as detailed in the table above.
-
Preparation of Work Area : All handling of this compound powder and volatile solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Weighing and Solution Preparation : When weighing the powder, take care to avoid creating and inhaling dust.[1] When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Experimental Use : Follow your specific experimental protocol. Avoid eating, drinking, or smoking in the laboratory.[1]
-
Decontamination : After use, decontaminate all surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical advice if irritation develops. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen or perform CPR if necessary. Avoid mouth-to-mouth resuscitation.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water and call a physician or poison control center immediately.[1] |
Accidental Release Measures
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up : For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1] For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Dispose : Collect the spilled material and any contaminated absorbent into a sealed container for disposal as hazardous waste.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[1] Never dispose of this chemical down the drain or in the regular trash.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Collection : Collect all waste materials containing this compound (including empty containers, contaminated PPE, and spill cleanup materials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with the chemical name "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
Disposal : Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[7][8]
References
- 1. This compound|334951-90-5|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. Personal Protective Equipment | US EPA [epa.gov]
- 4. novarlo.com [novarlo.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. mannsupply.com [mannsupply.com]
- 7. Hazardous waste identification and management | Minnesota Pollution Control Agency [pca.state.mn.us]
- 8. deq.nd.gov [deq.nd.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
